JP-2-249
Beschreibung
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Eigenschaften
Molekularformel |
C25H25N5O4 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(E)-1-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]-4-(4-methoxyphenyl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C25H25N5O4/c1-34-18-8-6-17(7-9-18)22(31)10-11-24(33)30-14-12-29(13-15-30)21-16-20(27-28-25(21)26)19-4-2-3-5-23(19)32/h2-11,16,32H,12-15H2,1H3,(H2,26,28)/b11-10+ |
InChI-Schlüssel |
KBSAPXILKARMEB-ZHACJKMWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of JP-2-249
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP-2-249 is a novel molecular glue degrader designed for the targeted degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This compound operates by inducing the proximity of SMARCA2 to the E3 ubiquitin ligase Ring Finger Protein 126 (RNF126), leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted protein degradation strategy offers a promising therapeutic avenue for cancers with specific genetic vulnerabilities.
Introduction to this compound
This compound is a key example of a new modality in therapeutic development known as targeted protein degradation (TPD). Unlike traditional inhibitors that block the function of a target protein, TPD agents eliminate the protein from the cell. This compound is specifically classified as a molecular glue, a small molecule that induces an interaction between a target protein and an E3 ubiquitin ligase, which are not natural binding partners.
The design of this compound is based on a rational chemical strategy. It incorporates a known ligand for the bromodomain of SMARCA2, derived from the PROTAC (Proteolysis Targeting Chimera) ACBI1 developed by the Ciulli group, and appends a reactive "fumarate" covalent handle.[1] This handle is crucial for its mechanism of action, as it forms a covalent bond with the E3 ligase RNF126.
Core Mechanism of Action
The primary mechanism of action of this compound is the induced degradation of SMARCA2 through the ubiquitin-proteasome system. This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex consisting of the SMARCA2 protein and the E3 ubiquitin ligase RNF126. The SMARCA2-binding moiety of this compound engages the bromodomain of SMARCA2, while the fumarate handle covalently binds to RNF126.
-
Ubiquitination of SMARCA2: Once in proximity within the ternary complex, RNF126, as an E3 ligase, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SMARCA2 protein. This results in the formation of a polyubiquitin chain on SMARCA2.
-
Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades SMARCA2 into small peptides, effectively eliminating it from the cell.
This targeted degradation of SMARCA2 has been observed in MV-4-11 leukemia cancer cells at concentrations ranging from 1 to 10 μM.[2][3]
Molecular Interactions
Binding to SMARCA2
The SMARCA2-targeting component of this compound is a ligand that binds to the bromodomain of SMARCA2. This ligand was previously incorporated into the design of the PROTAC degrader ACBI1.[4][5] The structure of this ligand in complex with the SMARCA2 bromodomain has been resolved, providing insight into the specific interactions that mediate binding.[6]
Covalent Interaction with RNF126
A key feature of this compound is its "fumarate" chemical handle, which acts as a covalent recruiter of the E3 ubiquitin ligase RNF126. This handle is an electrophilic moiety that forms a covalent bond with a nucleophilic cysteine residue on RNF126. While the specific cysteine residue targeted by this compound has not been definitively identified in the reviewed literature, studies on other molecules with the same fumarate handle have shown covalent interaction with Cysteine 32 (C32) of RNF126.[7] This covalent and irreversible binding is a distinguishing feature of this class of molecular glues.
Quantitative Data
While qualitative degradation of SMARCA2 by this compound has been reported, specific quantitative data such as DC50 (half-maximal degradation concentration) and binding affinities (Kd or IC50) for this compound are not available in the reviewed scientific literature. For context, related SMARCA2 degraders have shown the following activities:
| Compound | Target(s) | DC50 | Cell Line | E3 Ligase | Reference |
| ACBI1 | SMARCA2, SMARCA4, PBRM1 | 6 nM (SMARCA2), 11 nM (SMARCA4), 32 nM (PBRM1) | MV-4-11 | VHL | [4][8] |
| A947 | SMARCA2 | 39 pM | SW1573 | Not Specified | [9] |
| PRT3789 | SMARCA2 | 0.11 nM | MOLM13 | Not Specified | [10] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are not fully available in the public domain. However, based on standard methodologies in the field of targeted protein degradation, the following outlines the likely experimental approaches.
Cell Culture and Treatment
-
Cell Line: MV-4-11 (human acute myeloid leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded at a specified density and treated with varying concentrations of this compound (e.g., 1 µM, 10 µM) or DMSO as a vehicle control for a defined period (e.g., 24 hours).
Western Blotting for SMARCA2 Degradation
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SMARCA2. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RNF126 Binding Assay (Activity-Based Protein Profiling - ABPP)
-
Recombinant Protein: Purified recombinant RNF126 protein is used.
-
Incubation: RNF126 is incubated with this compound at various concentrations.
-
Probe Labeling: A fluorescently tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne followed by click chemistry with an azide-fluorophore) is added to the mixture.
-
Analysis: The reaction mixture is resolved by SDS-PAGE, and the fluorescence of the RNF126 band is quantified. A decrease in fluorescence in the presence of this compound indicates covalent modification of RNF126 by the compound.
Mass Spectrometry-Based Proteomics
-
Sample Preparation: Cells treated with this compound or vehicle are lysed, and proteins are extracted. The proteins are then digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of peptides corresponding to SMARCA2 and other proteins is quantified to assess the selectivity of degradation.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a significant advancement in the rational design of molecular glue degraders. Its mechanism, involving the covalent recruitment of the E3 ligase RNF126 to induce the degradation of SMARCA2, highlights a powerful and adaptable strategy for targeted protein degradation. While further quantitative characterization is needed to fully understand its potency and binding kinetics, the existing data strongly support its proposed mechanism of action. This in-depth technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the expanding field of targeted protein degradation.
References
- 1. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SMARCA2降解剂 | MCE [medchemexpress.cn]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preludetx.com [preludetx.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP-2-249 is a novel covalent molecular glue degrader that selectively targets the chromatin remodeler SMARCA2 for proteasomal degradation. By inducing proximity between SMARCA2 and the E3 ubiquitin ligase RNF126, this compound offers a promising therapeutic strategy for cancers dependent on SMARCA2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols.
Introduction to this compound
This compound was rationally designed by incorporating a covalent fumarate moiety onto a known SMARCA2 bromodomain ligand, a strategy that converts a non-degradative binder into a potent molecular glue degrader.[1][2] This approach highlights a novel chemical design principle for the development of monovalent degraders. This compound has been shown to effectively decrease SMARCA2 protein levels in the MV-4-11 human leukemia cell line.[3][4]
Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between a target protein and an E3 ubiquitin ligase.[5] In this case, this compound facilitates the formation of a ternary complex between SMARCA2 and the RING E3 ligase RNF126.[6][7] This induced proximity leads to the polyubiquitination of SMARCA2, marking it for subsequent degradation by the 26S proteasome.[8]
Figure 1: Mechanism of this compound-mediated SMARCA2 degradation.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Comments | Reference |
| SMARCA2 Degradation | Observed at 1-10 µM | MV-4-11 | Significant degradation of SMARCA2 was observed after 24 hours of treatment. | [3][4] |
Further dose-response and time-course studies are required to determine the precise DC50 and degradation kinetics of this compound.
Signaling Pathway
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning.[9] In certain cancers, particularly those with mutations in the paralog SMARCA4, cancer cells become dependent on SMARCA2 for survival.[10] Degradation of SMARCA2 in these contexts can lead to cell cycle arrest and apoptosis.[11] The degradation of SMARCA2 by this compound is mediated by the E3 ligase RNF126 and the ubiquitin-proteasome system.[8][12]
Figure 2: Signaling pathway of this compound action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the coupling of a previously described SMARCA2 bromodomain ligand with a fumarate-containing chemical handle. The SMARCA2 ligand can be synthesized according to the procedures outlined by the Ciulli group in the development of the PROTAC ACBI1.[13][14]
General Procedure for Fumarate Handle Attachment:
-
To a solution of the SMARCA2 bromodomain ligand (1 equivalent) and a suitable base (e.g., triethylamine, 2 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add the activated fumarate derivative (e.g., fumaryl chloride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Cell Culture
MV-4-11 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for SMARCA2 Degradation
Figure 3: Western blot experimental workflow.
-
Cell Treatment: Seed MV-4-11 cells and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[15]
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[17]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19]
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][20]
Co-Immunoprecipitation (Co-IP) to Confirm SMARCA2-RNF126 Interaction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. E3 ubiquitin ligase RNF126 promotes cancer cell proliferation by targeting the tumor suppressor p21 for ubiquitin-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 7. Regulation of Protein Degradation by Proteasomes in Cancer [jcpjournal.org]
- 8. preludetx.com [preludetx.com]
- 9. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 Ligase RNF126 Directly Ubiquitinates Frataxin, Promoting Its Degradation: Identification of a Potential Therapeutic Target for Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - ID [thermofisher.com]
- 17. Publications – Ciulli Laboratory [sites.dundee.ac.uk]
- 18. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 19. bitesizebio.com [bitesizebio.com]
- 20. RNF126-Mediated Reubiquitination Is Required for Proteasomal Degradation of p97-Extracted Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of JP-2-249
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP-2-249 is a novel molecular glue degrader engineered for the targeted degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). By inducing proximity between SMARCA2 and the E3 ubiquitin ligase RNF126, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and data analysis.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule designed with a specific protein-targeting ligand for SMARCA2, which is covalently linked to a fumarate-based chemical handle that recruits the E3 ubiquitin ligase RNF126.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅N₅O₄ | [2] |
| Molecular Weight | 459.50 g/mol | [2] |
| CAS Number | 3036530-41-0 | [2] |
| Canonical SMILES | COC1=CC=C(C(=O)C=CC(=O)N2CCN(CC2)C3=NC=NC4=C3NC=C4)C=C1 |
Mechanism of Action
This compound functions as a molecular glue, a type of molecule that induces proximity between a target protein and an E3 ubiquitin ligase.[1] The proposed mechanism of action involves the formation of a ternary complex between the SMARCA2 protein, this compound, and the RNF126 E3 ligase. This proximity allows for the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the proteasome.
Caption: Mechanism of action of this compound.
Biological Activity and Quantitative Data
This compound has been shown to be a potent degrader of SMARCA2 in MV-4-11 leukemia cancer cells.[1] The degradation of SMARCA2 was observed at concentrations ranging from 0.1 to 10 µM.
| Concentration (µM) | Cell Line | Treatment Time | % SMARCA2 Degradation (relative to DMSO) |
| 0.1 | MV-4-11 | 24 h | > 25% |
| 1 | MV-4-11 | 24 h | > 75% |
| 10 | MV-4-11 | 24 h | > 90% |
Note: The percentage of degradation is estimated from the western blot data presented in the source publication. For precise quantification, densitometry analysis of the western blots is required.
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol outlines the key steps for assessing the degradation of SMARCA2 in cell culture following treatment with this compound.
Caption: Experimental workflow for Western blotting.
Methodology:
-
Cell Culture and Treatment: MV-4-11 cells are cultured under standard conditions. Cells are then treated with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 24 hours.
-
Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for SMARCA2. A primary antibody for a loading control protein (e.g., actin or GAPDH) is also used to normalize for protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to SMARCA2 and the loading control are quantified using densitometry software. The level of SMARCA2 degradation is determined by normalizing the SMARCA2 band intensity to the loading control and comparing the values from this compound-treated samples to the DMSO control.
Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the direct engagement of this compound with its E3 ligase target, RNF126.
Caption: Workflow for gel-based ABPP.
Methodology:
-
Protein Incubation: Recombinant RNF126 protein is pre-incubated with either this compound at various concentrations or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Probe Labeling: A broad-spectrum cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine) is added to the protein mixtures and incubated for a further period (e.g., 30 minutes). This probe will label the reactive cysteines on RNF126 that are not occupied by this compound.
-
SDS-PAGE and Fluorescence Scanning: The reactions are quenched, and the proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the probe-labeled RNF126.
-
Data Analysis: A decrease in the fluorescent signal in the lanes corresponding to this compound treatment compared to the DMSO control indicates that this compound is binding to and occupying the same cysteine residue(s) as the fluorescent probe, thus demonstrating target engagement. The gel is also stained with a total protein stain (e.g., Coomassie Blue or silver stain) to ensure equal protein loading in all lanes.
Summary and Future Directions
This compound is a potent and specific molecular glue degrader of SMARCA2. Its mechanism of action, involving the recruitment of the E3 ligase RNF126, has been elucidated through a combination of cellular and biochemical assays. The provided protocols serve as a guide for researchers to investigate the activity of this compound and similar molecules. Future research may focus on optimizing the potency and selectivity of this compound, evaluating its efficacy in in vivo models, and exploring its therapeutic potential in diseases driven by SMARCA2.
References
An In-depth Technical Guide to JP-2-249 E3 Ligase Recruitment and Specificity
Topic: this compound E3 Ligase Recruitment and Specificity Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a novel covalent molecular glue degrader designed for the targeted degradation of the SWI/SNF chromatin remodeling complex subunit SMARCA2. It operates by recruiting specific E3 ubiquitin ligases to induce the ubiquitination and subsequent proteasomal degradation of its target. This document provides a comprehensive technical overview of the recruitment and specificity of this compound, detailing its mechanism of action, the E3 ligases it engages, and its specificity for the target protein. Quantitative data are summarized, and detailed experimental protocols for key characterization assays are provided.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address protein targets previously considered "undruggable."[1] Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[2] this compound is a first-in-class molecular glue developed through a rational design strategy, which involves appending a covalent chemical handle to a known protein-targeting ligand.[2][3] This handle is designed to engage E3 ubiquitin ligases, thereby converting the ligand into a degrader. This compound incorporates a ligand for the SMARCA2 bromodomain and a fumarate-based covalent handle that recruits E3 ligases.[3]
Mechanism of Action: E3 Ligase Recruitment
The core mechanism of this compound involves the covalent engagement of E3 ubiquitin ligases via its fumarate moiety. This electrophilic group reacts with nucleophilic cysteine residues within the E3 ligase, leading to the formation of a stable conjugate. This recruitment of the E3 ligase machinery to the proximity of the SMARCA2 protein, bound by the other end of the molecule, facilitates the transfer of ubiquitin to SMARCA2, marking it for degradation by the proteasome.
Primary E3 Ligase Target: RNF126
Chemoproteomic profiling has identified the RING finger protein 126 (RNF126) as a primary E3 ubiquitin ligase target for the covalent handle of this compound.[3] The fumarate moiety of this compound is proposed to interact with a zinc-coordinating cysteine residue within the RING domain of RNF126.[3] This covalent interaction is crucial for the degrader's activity.
Specificity and Other Recruited E3 Ligases
While RNF126 is a key E3 ligase recruited by this compound, chemoproteomic studies have indicated that the covalent handle can also engage other RING family E3 ligases. These include RNF40, MID2, RNF219, RNF14, and LRSAM1.[3] This suggests a degree of promiscuity for the covalent handle, which may contribute to the overall degradation efficacy. The recruitment of multiple E3 ligases could potentially broaden the cellular contexts in which this compound is active.
Data Presentation
Quantitative Degradation Data
The degradation of SMARCA2 by this compound has been demonstrated in MV-4-11 leukemia cancer cells.
| Compound | Target Protein | Cell Line | Concentration (µM) | Degradation |
| This compound | SMARCA2 | MV-4-11 | 1 | Significant degradation observed |
| This compound | SMARCA2 | MV-4-11 | 10 | Near complete loss of protein |
Table 1: SMARCA2 Degradation by this compound. Data is based on Western blot analysis.[3][4]
E3 Ligase Engagement
The engagement of RNF126 by this compound has been confirmed by gel-based activity-based protein profiling (ABPP).
| Compound | E3 Ligase Target | Assay | Result |
| This compound | RNF126 | Gel-based ABPP | Potent labeling observed |
Table 2: E3 Ligase Engagement by this compound.[3][4]
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated SMARCA2 degradation.
Caption: Experimental workflow for gel-based ABPP of RNF126.
Experimental Protocols
Western Blotting for SMARCA2 Degradation
Objective: To determine the degradation of SMARCA2 in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: MV-4-11 cells are cultured in appropriate media. Cells are treated with DMSO vehicle or varying concentrations of this compound (e.g., 1 µM and 10 µM) for 24 hours.[3]
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against SMARCA2 overnight at 4°C.
-
A loading control antibody (e.g., actin or GAPDH) is also used.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gel-Based Activity-Based Protein Profiling (ABPP)
Objective: To confirm the covalent engagement of RNF126 by this compound.
Methodology:
-
Protein Incubation: Recombinant RNF126 protein is incubated with this compound or DMSO vehicle for 30 minutes at room temperature.
-
Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein mixture and incubated for another 30 minutes.
-
SDS-PAGE: The reaction is quenched, and the samples are resolved by SDS-PAGE.
-
In-Gel Fluorescence Scanning: The gel is visualized using a fluorescence scanner to detect the rhodamine-labeled RNF126. A decrease in fluorescence intensity in the this compound-treated sample compared to the DMSO control indicates that this compound has covalently bound to cysteine residues on RNF126, preventing the binding of the fluorescent probe.
-
Protein Loading Control: The gel is subsequently stained with a total protein stain (e.g., silver stain or Coomassie blue) to ensure equal protein loading.
Chemoproteomic Profiling for E3 Ligase Identification
Objective: To identify the E3 ligase targets of the covalent handle of this compound in a cellular context.
Methodology:
-
Probe Synthesis: An alkyne-functionalized version of the covalent handle is synthesized to serve as a probe.[3]
-
Cell Treatment: HEK293T cells are treated with the alkyne probe or DMSO vehicle.
-
Cell Lysis and Click Chemistry: Cells are lysed, and the probe-labeled proteins are conjugated to a biotin-azide tag via copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry.
-
Protein Enrichment: Biotinylated proteins are enriched using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control are identified as potential targets of the covalent handle.
Conclusion
This compound represents a significant advancement in the rational design of molecular glue degraders. Its mechanism of action, centered on the covalent recruitment of the E3 ligase RNF126 and other RING family members, provides a robust strategy for the targeted degradation of SMARCA2. The data presented underscores its potential as a potent and specific degrader. The detailed experimental protocols provided herein will enable researchers to further investigate the properties of this compound and to apply similar methodologies in the development of novel targeted protein degraders. Further studies to quantify the binding affinities and degradation kinetics more precisely will continue to enhance our understanding of this promising molecule.
References
- 1. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Optimized Protocol for Quantitative Multiple Reaction Monitoring-Based Proteomic Analysis of Formalin-Fixed, Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Role of the Covalent Handle in JP-2-249's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP-2-249 is a novel molecular glue degrader that selectively induces the degradation of the chromatin remodeler SMARCA2.[1][2] This molecule incorporates a key innovation: a fumarate-based covalent handle. This handle is not merely a linker but an active component that hijacks the cellular ubiquitin-proteasome system to achieve targeted protein degradation. This technical guide will provide an in-depth analysis of the covalent handle's role in the activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
The Covalent Handle: A Fumarate Moiety for E3 Ligase Recruitment
The covalent handle of this compound is a fumarate derivative.[3] This electrophilic moiety is designed to covalently bind to the E3 ubiquitin ligase RNF126.[3] By forming this covalent bond, this compound effectively "glues" SMARCA2 to RNF126, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3][4] The modularity of this fumarate handle has been demonstrated by its successful transplantation onto various other protein-targeting ligands to induce the degradation of their respective targets.[3]
Quantitative Analysis of this compound Activity
The efficacy of this compound in degrading SMARCA2 has been quantified through cell-based assays. The following table summarizes the available data on its degradative activity.
| Compound | Target Protein | Cell Line | Activity Metric | Value | Reference |
| This compound | SMARCA2 | MV-4-11 | Concentration Range for Degradation | 1-10 µM | [5] |
Mechanism of Action: A Step-by-Step Breakdown
The activity of this compound is initiated by its entry into the cell, where its two key components execute their functions. The SMARCA2-targeting ligand portion of the molecule binds to the SMARCA2 protein. Simultaneously, the covalent fumarate handle seeks out and forms a covalent bond with a reactive cysteine residue on the E3 ligase RNF126. This induced proximity between SMARCA2 and RNF126 is the critical step that triggers the transfer of ubiquitin from the E2 conjugating enzyme (bound to the E3 ligase) to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome.
Experimental Protocols
The characterization of this compound and its covalent handle relies on two primary experimental techniques: Western blotting to quantify protein degradation and activity-based protein profiling (ABPP) to confirm covalent engagement of the E3 ligase.
Western Blot Analysis of SMARCA2 Degradation
This protocol outlines the steps to assess the degradation of SMARCA2 in a cellular context following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SMARCA2. A loading control antibody (e.g., actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Activity-Based Protein Profiling (ABPP) for RNF126 Engagement
This protocol describes a gel-based ABPP method to confirm the covalent binding of the fumarate handle of this compound to RNF126.
-
Recombinant Protein and Probe:
-
Obtain purified, recombinant RNF126 protein.
-
Use a cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine).
-
-
Competition Assay:
-
Pre-incubate recombinant RNF126 with varying concentrations of this compound or a vehicle control for 30 minutes at room temperature.
-
Add the IA-rhodamine probe to each reaction and incubate for an additional 30-60 minutes.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the reactions with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled RNF126 using an in-gel fluorescence scanner.
-
-
Analysis:
-
Quantify the fluorescence intensity of the RNF126 band in each lane.
-
A decrease in fluorescence intensity in the this compound-treated lanes compared to the control indicates that this compound is covalently binding to RNF126 and preventing the binding of the fluorescent probe.
-
As a loading control, the gel can be stained with Coomassie Blue or silver stain after fluorescence scanning.
-
Conclusion
The covalent fumarate handle is the linchpin of this compound's activity as a molecular glue degrader. Through its ability to covalently engage the E3 ligase RNF126, it facilitates the targeted degradation of SMARCA2. The modular nature of this handle presents a promising strategy for the development of a new class of targeted protein degraders for a wide range of previously "undruggable" targets. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other similar covalent molecular glue degraders.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Rational Chemical Design of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JP-2-249 is a rationally designed, monovalent molecular glue that induces the targeted degradation of the SMARCA2 protein.[1][2][3] By recruiting the E3 ubiquitin ligase RNF126, this compound facilitates the ubiquitination and subsequent proteasomal degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[1] The dysregulation of this complex is a known driver in various malignancies, positioning this compound as a promising tool for cancer research and a potential starting point for therapeutic development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols, and visual representations of its operational pathways.
Core Concepts and Mechanism of Action
This compound is a novel chemical entity developed through a rational design strategy. It is constructed by appending a reactive "fumarate" chemical handle to a known ligand for the bromodomain of SMARCA2.[1] This design imparts a specific function: inducing the degradation of the target protein rather than merely inhibiting it.
The mechanism of action for this compound follows the principles of targeted protein degradation mediated by molecular glues:
-
Ternary Complex Formation: this compound acts as a molecular bridge, facilitating the formation of a ternary complex between the SMARCA2 protein and the RNF126 E3 ubiquitin ligase. The SMARCA2-binding moiety of this compound engages the target protein, while the fumarate handle is believed to interact with RNF126.[1]
-
Ubiquitination: Within the proximity induced by the ternary complex, RNF126 catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of SMARCA2.
-
Proteasomal Degradation: The resulting polyubiquitin chain on SMARCA2 serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds and degrades the tagged SMARCA2 into smaller peptides.
Quantitative Data on SMARCA2 Degradation
The efficacy of this compound in mediating the degradation of its target has been evaluated in a cancer cell line model. The key quantitative findings are summarized below.
| Parameter | Cell Line | Concentration Range for Degradation | Observation | Reference(s) |
| SMARCA2 Protein Degradation | MV-4-11 (Human Leukemia) | 1-10 µM | A dose-dependent decrease in SMARCA2 protein levels was observed after 24 hours of treatment. Near-complete degradation was seen at the highest concentration tested (10 µM). A precise DC50 value has not been reported in the primary literature. | [1][2] |
Key Experimental Protocols
The following protocols provide a detailed methodology for assessing the activity of this compound in a laboratory setting.
Cell Culture and Compound Treatment
-
Cell Line: MV-4-11 (human acute monocytic leukemia)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO₂.
-
Treatment Protocol:
-
Seed MV-4-11 cells at a density that allows for logarithmic growth during the experiment.
-
Prepare stock solutions of this compound in a suitable solvent such as DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or with a DMSO vehicle control.
-
Incubate the treated cells for a specified duration, typically 24 hours, to allow for protein degradation.[1]
-
Western Blot Analysis of SMARCA2 Levels
This protocol outlines the steps to quantify the reduction in SMARCA2 protein levels following treatment with this compound.
-
Cell Lysis and Protein Quantification:
-
Following treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Concurrently, probe for a loading control protein (e.g., Actin or GAPDH) to ensure equal protein loading across lanes.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Protein Degradation
Caption: this compound induces the degradation of SMARCA2 via the ubiquitin-proteasome system.
Experimental Workflow for Evaluating this compound Activity
Caption: Standard workflow for assessing this compound-induced SMARCA2 degradation by Western blot.
Logical Relationship of this compound's Molecular Components
Caption: The modular components of this compound and their respective functions.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP-2-249 is a novel molecular glue that induces the degradation of the chromatin remodeler SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). By hijacking the cellular ubiquitin-proteasome system, this compound facilitates the selective removal of SMARCA2, a protein of significant interest in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to enable researchers to effectively utilize this compound as a tool for studying SMARCA2 biology and to guide its potential development as a therapeutic agent.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3036530-41-0 | [1] |
| Molecular Weight | 459.50 g/mol | [1][2] |
| Molecular Formula | C25H25N5O4 | [1] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. In the case of this compound, the target protein is SMARCA2, and the recruited E3 ligase is Ring Finger Protein 126 (RNF126).[4]
The proposed mechanism involves the formation of a ternary complex between SMARCA2, this compound, and RNF126. This induced proximity allows for the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Cell Culture
The human leukemia cell line MV-4-11 is a suitable model for studying the effects of this compound.[1][2][5]
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: Maintain cells in suspension at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Density: Keep the cell concentration between 3 x 10^5 and 1 x 10^6 cells/mL for optimal growth.[6]
Western Blotting for SMARCA2 Degradation
Western blotting is a key technique to quantify the degradation of SMARCA2 protein levels following treatment with this compound.[4]
1. Cell Treatment and Lysis:
-
Seed MV-4-11 cells at a desired density.
-
Treat cells with varying concentrations of this compound (e.g., a dose-response from 0.1 to 10 µM) or a DMSO vehicle control for 24 hours.[1][2][4][5]
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.[7]
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.[7]
-
Separate proteins on an SDS-polyacrylamide gel.[7]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[7]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. (Consult manufacturer's datasheet for optimal dilution, e.g., Abcam ab240648, Proteintech 26613-1-AP).[8]
-
Incubate the membrane with a primary antibody for a loading control, such as β-actin (e.g., Novus Biologicals NB100-74340, Cell Signaling Technology #4967) or GAPDH, for 1 hour at room temperature.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Cell Viability Assay
To assess the cytotoxic or cytostatic effects of this compound on MV-4-11 cells, a cell viability assay can be performed.
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.[11]
-
Compound Treatment: Treat cells with a serial dilution of this compound or a DMSO control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Procedure: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a tetrazolium-based assay (MTT, MTS, or WST-8).[12][13] Follow the manufacturer's instructions for reagent addition and signal measurement using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, its structure suggests it is derived from a known SMARCA2-binding ligand and a "fumarate" chemical handle that engages the E3 ligase.[4] The synthesis would likely involve the coupling of these two key fragments. Researchers interested in synthesizing this compound should refer to the primary literature on the development of similar molecular glue degraders for methodological guidance.[14]
Conclusion
This compound represents a valuable chemical probe for investigating the biological functions of SMARCA2. Its mechanism as a molecular glue degrader offers a powerful approach for targeted protein knockdown. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies. Further investigation into the precise structural interactions within the ternary complex and the broader cellular consequences of SMARCA2 degradation will continue to enhance our understanding of this promising molecule.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMARCA2 degrader-17|CAS:2755761-78-3|Tachizaki Biomedical [chemlab-tachizaki.com]
- 4. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SMARCA2降解剂 | MCE [medchemexpress.cn]
- 6. MV4-11 Cells [cytion.com]
- 7. benchchem.com [benchchem.com]
- 8. SMARCA2-Specific antibody (26613-1-AP) | Proteintech [ptglab.com]
- 9. Western Blot Protocol Specific for Actin Antibody (mAbGEa) [NB100-74340]: Novus Biologicals [novusbio.com]
- 10. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Binding Mode and Mechanism of Action of JP-2-249
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
JP-2-249 is a novel covalent molecular glue degrader designed for targeted protein degradation (TPD). Unlike traditional inhibitors that block a protein's active site, this compound functions by inducing the proximity of the E3 ubiquitin ligase RNF126 to the epigenetic regulator SMARCA2 (also known as BRM). This induced proximity results in the ubiquitination and subsequent proteasomal degradation of SMARCA2. This document provides a detailed technical overview of the theoretical binding mode, mechanism of action, quantitative effects, and the experimental protocols used to characterize this compound.
Introduction to Components
SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2)
SMARCA2 is a core catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, particularly those with mutations in the paralog SMARCA4, cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes selective degradation of SMARCA2 a promising therapeutic strategy.
RNF126 (Ring Finger Protein 126)
RNF126 is an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system. E3 ligases are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. This "tagging" marks the protein for degradation by the proteasome. This compound hijacks RNF126's natural function, redirecting it to degrade SMARCA2.
This compound: A Covalent Molecular Glue
This compound is a bifunctional small molecule. It is not a classical inhibitor but a "molecular glue" that physically bridges two proteins that do not normally interact.[1][2] It is comprised of two key moieties:
-
A SMARCA2-targeting ligand that binds to the protein's bromodomain.
-
A covalent handle (a fumarate-based electrophile) that forms an irreversible bond with the E3 ligase RNF126.
Theoretical Binding Mode and Mechanism of Action
The mechanism of this compound is not a static binding event but a dynamic process of forming a ternary complex (SMARCA2–this compound–RNF126), which leads to the targeted destruction of SMARCA2.
Binding to SMARCA2 Bromodomain
The SMARCA2-targeting component of this compound is a ligand designed to bind to the bromodomain of SMARCA2.[3] This ligand was adapted from the previously developed SMARCA2 PROTAC (Proteolysis Targeting Chimera) named ACBI1 by the Ciulli group.[3] The ACBI1 PROTAC is known to be a potent binder of the bromodomains of SMARCA2, SMARCA4, and PBRM1.[4][5][6][7] High-resolution crystal structures of the ligand portion of ACBI1 bound to the SMARCA2 bromodomain (PDB ID: 6HAZ) reveal key interactions within the acetyl-lysine binding pocket, forming the basis of the non-covalent, reversible interaction between this compound and SMARCA2.[8]
Covalent Binding to RNF126
This compound features a but-2-ene-1,4-dione, or "fumarate," handle that acts as a covalent binder to RNF126.[9][10] Chemoproteomic studies have identified that this electrophilic motif covalently modifies Cysteine 32 (Cys32) of RNF126, which is located within the enzyme's RING domain.[10][11] This irreversible covalent bond firmly recruits RNF126 to the complex.
Ternary Complex Formation and SMARCA2 Degradation
By simultaneously binding to SMARCA2 and RNF126, this compound effectively "glues" them together, forming a stable ternary complex. Within this complex, RNF126 acts on the now-proximal SMARCA2, catalyzing its polyubiquitination. The polyubiquitin chain serves as a signal for the cell's degradation machinery, leading to the recognition and destruction of SMARCA2 by the 26S proteasome.
Caption: Mechanism of Action for this compound molecular glue degrader.
Quantitative Data
The primary quantitative assessment for a degrader like this compound is its ability to reduce the target protein levels in a cellular context.
| Parameter | Cell Line | Concentration (µM) | Treatment Duration | Result | Reference |
| SMARCA2 Protein Level | MV-4-11 (Leukemia) | 1.0 | 24 hours | Significant degradation observed | [3] |
| SMARCA2 Protein Level | MV-4-11 (Leukemia) | 10.0 | 24 hours | Near-complete degradation of SMARCA2 | [3] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary publication by Toriki, E. S., et al.[3][9]
Cell Culture and Treatment
-
Cell Line: MV-4-11 human leukemia cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO₂.
-
Treatment: For degradation experiments, cells were seeded and treated with either DMSO (vehicle control) or specified concentrations of this compound for 24 hours.
Western Blotting for Protein Degradation Analysis
This protocol is used to visualize and quantify the reduction in SMARCA2 protein levels following treatment with this compound.
-
Cell Lysis: After treatment, cells were harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for SMARCA2 and a loading control (e.g., actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imaging system. The band intensity for SMARCA2 was normalized to the loading control to determine the extent of degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a rational design approach for creating covalent molecular glue degraders. Its unique mechanism, which hijacks the RNF126 E3 ligase to induce the degradation of the therapeutic target SMARCA2, offers a powerful alternative to traditional occupancy-based inhibition. The theoretical binding mode is best understood as a dual interaction: a reversible, non-covalent binding to the SMARCA2 bromodomain and an irreversible, covalent modification of Cys32 on RNF126. This dual engagement facilitates the formation of a ternary complex, which is the critical step for initiating targeted protein degradation. The data presented demonstrates its efficacy in reducing SMARCA2 levels in cancer cells, validating this innovative therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Rational Chemical Design of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. nomuraresearchgroup.com [nomuraresearchgroup.com]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
JP-2-249 is a novel molecular glue degrader that specifically targets SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. By inducing the proximity of SMARCA2 to an E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. The MV-4-11 cell line, derived from a patient with biphenotypic B myelomonocytic leukemia, is a widely utilized model in hematological cancer research. These application notes provide detailed protocols for the treatment of MV-4-11 cells with this compound, including methods for assessing cell viability, apoptosis, and the targeted degradation of SMARCA2.
Data Presentation
While a specific half-maximal inhibitory concentration (IC50) for this compound in MV-4-11 cells is not publicly available, the compound has been shown to effectively degrade SMARCA2 in this cell line. The following tables provide a template for researchers to populate with their experimentally determined values and summarize the known effective concentrations for mechanistic studies.
Table 1: Template for Experimentally Determined IC50 Value of this compound in MV-4-11 Cells
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) |
| MV-4-11 | Cell Viability (e.g., CellTiter-Glo®) | 72 | To be determined |
Table 2: Effective Concentration of this compound for Mechanistic Studies in MV-4-11 Cells
| Cell Line | Assay Type | Treatment Duration (hours) | Effective Concentration (µM) | Observed Effect |
| MV-4-11 | Western Blot | 24 | 1 - 10 | Degradation of SMARCA2 protein |
Mandatory Visualizations
Application Notes: Quantifying SMARCA2 Degradation using JP-2-249 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATP-dependent helicase and a catalytic subunit of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex plays a crucial role in regulating gene expression by altering chromatin structure. In certain cancers with mutations in the paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.
Targeted protein degradation has emerged as a powerful strategy to eliminate disease-causing proteins. Molecular glues are small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. JP-2-249 is a molecular glue that potently and selectively induces the degradation of SMARCA2.
These application notes provide a detailed protocol for performing a Western blot to quantify the degradation of SMARCA2 in response to treatment with this compound.
Signaling Pathway of this compound-Mediated SMARCA2 Degradation
This compound functions by inducing proximity between SMARCA2 and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to SMARCA2, marking it for recognition and degradation by the 26S proteasome. The removal of SMARCA2 from the cell can lead to anti-proliferative effects in SMARCA4-deficient cancers.
Application Notes and Protocols for JP-2-249, a Molecular Glue Degrader of SMARCA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP-2-249 is a potent, cell-permeable molecular glue degrader that specifically targets SMARCA2 (also known as BRM), a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] By inducing the degradation of SMARCA2, this compound provides a powerful tool for investigating the biological functions of this key epigenetic regulator in various cellular processes, including gene expression, cell cycle control, and differentiation. These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and its application in cell-based assays to study SMARCA2 degradation.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 459.50 g/mol |
| Molecular Formula | C₂₅H₂₅N₅O₄ |
| CAS Number | 3036530-41-0 |
| Target | SMARCA2 |
| Mechanism of Action | Molecular Glue Degrader |
| Typical Solvent | Dimethyl sulfoxide (DMSO) |
Preparation of this compound Stock Solutions in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent moisture condensation.
-
Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
-
Calculating the Required Mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 459.50 g/mol = 0.004595 g = 4.595 mg
-
-
-
Dissolution Procedure:
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
-
Storage and Handling:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium.
-
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally below 0.1%) to minimize solvent-induced cytotoxicity and off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocol: SMARCA2 Degradation in MV-4-11 Cells
Objective: To induce and detect the degradation of SMARCA2 in MV-4-11 human leukemia cells following treatment with this compound.
Materials:
-
MV-4-11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blotting
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the SWI/SNF complex and the experimental workflow for preparing this compound stock solutions.
Caption: The SWI/SNF complex, with its core ATPase subunit SMARCA2, is regulated by upstream factors and modulates downstream gene expression. This compound induces the degradation of SMARCA2.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Conclusion
This compound is a valuable chemical tool for studying the role of the SMARCA2 subunit of the SWI/SNF complex. The protocols provided here offer a comprehensive guide for the preparation and use of this compound in cell-based assays. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.
References
Application Note: Assessing the Cell Permeability of JP-2-249
Audience: Researchers, scientists, and drug development professionals.
Introduction JP-2-249 is a novel molecular glue degrader designed to induce the proteasome-dependent degradation of SMARCA2, a component of the SWI/SNF chromatin remodeling complex.[1][2][3] The mechanism of action involves this compound facilitating a ternary complex between SMARCA2 and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein.[1][2] For this compound to be effective, it must cross the cell membrane to reach its intracellular target. Therefore, assessing its cell permeability is a critical step in its development as a potential therapeutic agent.
This document provides detailed protocols for evaluating the permeability of this compound using two standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid screening of passive diffusion, and the Caco-2 bidirectional permeability assay, the gold standard for predicting in vivo intestinal absorption and identifying potential active efflux.
Mechanism of Action of this compound
The efficacy of this compound is contingent on its ability to enter the cell and mediate the degradation of its target protein, SMARCA2.
Caption: Mechanism of action for the molecular glue degrader this compound.
Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay ideal for high-throughput screening of passive, transcellular permeability. It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[4][5] This assay is cost-effective and provides a rapid assessment of a compound's ability to passively cross a lipid barrier, mimicking the gastrointestinal tract.[4][6]
Experimental Protocol
1. Materials and Reagents:
-
This compound (and control compounds) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lecithin in dodecane solution (e.g., 1-4%)[7]
-
96-well PAMPA plate system (Donor and Acceptor plates)
-
UV-transparent 96-well plate for analysis
-
Multichannel pipette
-
Plate shaker
-
UV/Vis spectrophotometer or LC-MS/MS system
2. Procedure:
-
Prepare Lipid Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate filter membrane, ensuring the entire surface is coated.[6]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[6]
-
Prepare Dosing Solutions: Prepare a 10-20 µM working solution of this compound and control compounds (e.g., low-permeability atenolol, high-permeability propranolol) in PBS with a final DMSO concentration of ≤1%.
-
Load Donor Plate: Add 150-200 µL of the dosing solution to each well of the lipid-coated donor plate.[6]
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature (25°C) for 4 to 18 hours on a plate shaker to ensure gentle agitation.[5] Cover the assembly to minimize evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of this compound and controls in the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[5][6]
3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq])
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[CA] = Compound concentration in acceptor well
-
[Ceq] = Equilibrium concentration
Hypothetical Data Presentation
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| Atenolol (Low Control) | < 1.0 | Low |
| Propranolol (High Control) | > 10.0 | High |
| This compound | 4.5 | Moderate |
Part 2: Caco-2 Bidirectional Permeability Assay
The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[8] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express clinically relevant transporters, such as P-glycoprotein (P-gp).[9][10] This model allows for the assessment of both passive diffusion and active transport mechanisms, including efflux.[9] A bidirectional assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A), is used to calculate an efflux ratio (ER). An ER greater than 2 suggests the compound is a substrate for an efflux transporter.[9][11]
Experimental Protocol
1. Materials and Reagents:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transwell™ permeable supports (e.g., 24-well plates, 0.4 µm pore size)[12]
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound and control compounds (e.g., atenolol, propranolol, and a P-gp substrate like talinolol or prazosin)[9][11]
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for quantification
2. Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: Before the assay, confirm monolayer integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) HBSS and equilibrate for 30 minutes in a 37°C, 5% CO₂ incubator.[8]
-
Dosing - Apical to Basolateral (A-B) Transport:
-
Add the dosing solution (e.g., 10 µM this compound or control in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.[8]
-
-
Dosing - Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.[8]
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C with gentle shaking.[9]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers of all wells.
-
Quantification: Analyze the concentration of the compounds in all samples by LC-MS/MS.[10]
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of permeation (amount of compound in receiver chamber per time)
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
Hypothetical Data Presentation
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Substrate |
| Atenolol | 0.4 | 0.5 | 1.25 | Low | No |
| Propranolol | 25.0 | 23.5 | 0.94 | High | No |
| Talinolol | 1.1 | 9.8 | 8.9 | Low | Yes (P-gp) |
| This compound | 4.2 | 13.5 | 3.2 | Moderate | Yes |
Overall Experimental Workflow and Interpretation
A tiered approach is recommended for efficiently characterizing the permeability of this compound.
Caption: Recommended workflow for assessing the cell permeability of this compound.
Interpretation of Hypothetical Results:
-
The PAMPA result suggests that this compound has moderate passive permeability .
-
The Caco-2 assay confirms this with a moderate Papp (A-B) value. However, the efflux ratio of 3.2 is greater than 2, which strongly indicates that this compound is a substrate of an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 12. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Application Notes and Protocols for JP-2-249 in SMARCA4-Mutant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the SWI/SNF chromatin remodeling complex subunit, SMARCA4 (also known as BRG1), are prevalent in a variety of human cancers, leading to a dependency on its paralog, SMARCA2 (also known as BRM), for survival. This synthetic lethal relationship presents a promising therapeutic target. JP-2-249 is a molecular glue that potently and selectively induces the degradation of SMARCA2.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on SMARCA4-mutant cancer cell lines, including methods for assessing SMARCA2 degradation and cell viability.
Mechanism of Action
This compound functions as a molecular glue to induce the degradation of SMARCA2.[2] In SMARCA4-deficient cancer cells, the loss of SMARCA2 function through degradation leads to cell death, a concept known as synthetic lethality. This selectivity makes this compound a valuable tool for investigating the therapeutic potential of targeting SMARCA2 in cancers with SMARCA4 mutations.
Data Presentation
The following tables summarize the quantitative data for SMARCA2 degraders in various cancer cell lines.
Table 1: SMARCA2 Degradation Potency (DC50) of SMARCA2 Degraders
| Compound | Cell Line | SMARCA4 Status | DC50 (nM) | Reference |
| A947 | SW1573 | WT | 0.039 | [3] |
| UM-SMD-3236 | Not Specified | Not Specified | <1 | [4] |
| PRT3789 | OCI-AML3 | WT | 0.16 | [5] |
| PRT3789 | MOLM13 | WT | 0.11 | [5] |
Note: Data for this compound's specific DC50 value was not available in the provided search results. The table presents data for other potent SMARCA2 degraders to provide context for expected potency.
Table 2: Anti-proliferative Activity (IC50) of SMARCA2 Degraders in Cancer Cell Lines
| Compound | Cell Line | SMARCA4 Status | IC50 (nM) | Reference |
| A947 | SMARCA4-mutant lung cancer cell lines (median) | Mutant | 7 | [3] |
| A947 | SMARCA4-WT lung cancer cell lines (median) | WT | 86 | [3] |
| Tazemetostat | SMARCA2/4-deficient ovarian cell lines | Deficient | <1000 | [6] |
| PRT004 | SMARCA4-deleted cancer cell lines | Deleted | Potent Inhibition | [7] |
| PRT005 | SMARCA4-deleted lung cancer PDX | Deleted | Potent Inhibition | [7] |
| GLR-203101 | H1568, A549, SK-MEL-5 | Deficient | Selective Inhibition | [8] |
Note: Specific IC50 values for this compound were not detailed in the search results. The table includes data from other SMARCA2-targeting compounds to illustrate the expected selective anti-proliferative effects in SMARCA4-deficient models.
Experimental Protocols
Protocol 1: Assessment of SMARCA2 Protein Degradation by Western Blot
This protocol details the steps to measure the degradation of SMARCA2 protein in SMARCA4-mutant cancer cell lines following treatment with this compound.
Materials:
-
SMARCA4-mutant cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed SMARCA4-mutant cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for a desired time course (e.g., 6, 12, 24, 48 hours).[2]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Compare the protein levels in this compound-treated samples to the vehicle-treated control to determine the extent of degradation.
-
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of this compound on the viability and proliferation of SMARCA4-mutant cancer cell lines.
Materials:
-
SMARCA4-mutant and SMARCA4-wild-type cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTT/XTT-based assays
Procedure:
-
Cell Seeding:
-
Seed both SMARCA4-mutant and SMARCA4-wild-type cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) and a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates for a period of 3 to 7 days, depending on the cell line's doubling time.[7]
-
-
Viability Measurement:
-
At the end of the incubation period, allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle control wells.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound mediated degradation of SMARCA2 in SMARCA4-mutant cells.
Caption: Workflow for Western Blot analysis of SMARCA2 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. preludetx.com [preludetx.com]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Application Notes and Protocols: Cytotoxicity of JP-2-249, a SMARCA2 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP-2-249 is a novel small molecule that functions as a molecular glue degrader, specifically targeting the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2) for proteasomal degradation.[1] This targeted protein degradation is achieved by inducing proximity between SMARCA2 and the E3 ubiquitin ligase Ring Finger Protein 126 (RNF126).[2][3] The selective degradation of SMARCA2 has therapeutic potential in cancers with mutations in the related SMARCA4 gene, exploiting a synthetic lethal relationship.[4] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound in cancer cell lines.
Mechanism of Action
This compound acts as a molecular glue, facilitating an interaction between the target protein, SMARCA2, and the E3 ubiquitin ligase RNF126. This induced proximity leads to the polyubiquitination of SMARCA2, marking it for degradation by the proteasome. The loss of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, can subsequently lead to cell cycle arrest and apoptosis in susceptible cancer cells.[2][3][5]
Data Presentation
The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table provides representative data on the anti-proliferative activity of SMARCA2 degraders. Please note that specific IC50 values for this compound are not yet widely published; the data below are illustrative examples based on the activity of similar molecules.
| Cell Line | Cancer Type | SMARCA4 Status | Exemplary IC50 (µM) |
| NCI-H1693 | Lung Cancer | Deleted | 0.5 |
| NCI-H520 | Lung Cancer | Wild-Type | >10 |
| Calu-6 | Lung Cancer | Wild-Type | >10 |
| MV-4-11 | Leukemia | Not Applicable | 1.2 |
| A549 | Lung Cancer | Wild-Type | >10 |
Note: The above IC50 values are for illustrative purposes to demonstrate the expected selective cytotoxicity of a SMARCA2 degrader in SMARCA4-deficient cells.[4]
Experimental Protocols
A common and reliable method to assess the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Selected cancer cell lines (e.g., SMARCA4-deficient and wild-type lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Caption: Mechanism of this compound as a molecular glue degrader of SMARCA2.
References
- 1. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel role for RNF126 in the promotion of G2 arrest via interaction with 14–3-3σ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. preludetx.com [preludetx.com]
- 5. Roles of RNF126 and BCA2 E3 ubiquitin ligases in DNA damage repair signaling and targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Course Analysis of SMARCA2 Degradation by JP-2-249
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP-2-249 is a novel molecular glue degrader that potently and specifically induces the degradation of SMARCA2 (also known as BRM), a key component of the SWI/SNF chromatin remodeling complex.[1][2] The targeted degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in the homologous protein SMARCA4, representing a synthetic lethal approach.[3] These application notes provide detailed protocols for a time-course experiment to characterize the degradation kinetics of SMARCA2 in response to this compound treatment, utilizing Western blotting for protein quantification.
Data Presentation
The following table summarizes hypothetical quantitative data from a time-course experiment designed to measure the degradation of SMARCA2 in MV-4-11 cells treated with 10 µM this compound. This data is illustrative and serves as a template for expected results, as detailed time-course data for this compound is not currently available in the public domain. A study has shown that this compound decreases SMARCA2 protein levels in MV-4-11 cells at a concentration range of 1-10 μM after 24 hours of treatment.[1][4]
Table 1: Time-Course of SMARCA2 Degradation in MV-4-11 Cells Treated with 10 µM this compound
| Time (Hours) | SMARCA2 Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | 5.8 |
| 2 | 85 | 6.2 |
| 4 | 60 | 5.1 |
| 8 | 35 | 4.5 |
| 16 | 15 | 3.2 |
| 24 | 5 | 2.1 |
Signaling Pathway
This compound functions as a molecular glue to induce the degradation of SMARCA2. It facilitates the formation of a ternary complex between SMARCA2 and an E3 ubiquitin ligase, which then polyubiquitinates SMARCA2. This marks the protein for recognition and subsequent degradation by the 26S proteasome. The fumarate-based covalent handle of this compound has been shown to interact with the E3 ligase RNF126.
Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. A typical seeding density is 1 x 10^6 cells/mL.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Time-Course Treatment:
-
Treat the cells with the final concentration of this compound or vehicle control.
-
Incubate the cells for different durations (e.g., 0, 2, 4, 8, 16, and 24 hours). The 0-hour time point represents the vehicle control-treated cells harvested immediately.
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Following treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Part 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities of SMARCA2 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the SMARCA2 band intensity to the corresponding loading control band intensity for each time point.
-
Calculate the percentage of SMARCA2 protein remaining at each time point relative to the vehicle-treated control (0-hour time point).
-
Experimental Workflow
The following diagram illustrates the experimental workflow for the time-course analysis of SMARCA2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Chemical Design of Molecular Glue Degraders [escholarship.org]
- 4. Item - Rational Chemical Design of Molecular Glue Degraders - figshare - Figshare [figshare.com]
Topic: JP-2-249 In Vivo Study Design and Considerations Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel molecular glue that potently and selectively induces the degradation of SMARCA2 (also known as BRM), a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] It functions by facilitating the formation of a ternary complex between SMARCA2 and the E3 ubiquitin ligase RNF126, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[2] The SWI/SNF complex is a critical regulator of gene expression, and mutations or loss of its components are implicated in a variety of cancers.[3][4] Notably, some cancers with loss-of-function mutations in SMARCA4 (also known as BRG1), the other mutually exclusive ATPase subunit of the SWI/SNF complex, exhibit a synthetic lethal dependency on SMARCA2.[5] This makes selective degradation of SMARCA2 a promising therapeutic strategy for these genetically defined tumors.
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy, pharmacodynamics, and safety of this compound in a preclinical cancer model. The focus will be on a xenograft model of human cancer, a widely used approach for preclinical evaluation of novel cancer therapies.[1][6][7]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism of action of this compound, leading to the degradation of the SMARCA2 protein.
Caption: Mechanism of action of this compound as a molecular glue degrader.
In Vivo Study Design: Xenograft Model
This section outlines a typical study design to assess the anti-tumor activity of this compound in a subcutaneous xenograft model derived from a human cancer cell line with a SMARCA4 mutation, rendering it potentially dependent on SMARCA2.
1. Cell Line Selection:
-
Recommended Cell Line: A549 (human non-small cell lung carcinoma) is a well-characterized cell line with a SMARCA4 deficiency and has been used in xenograft models to test SMARCA2 degraders.[5]
-
Alternative Cell Lines: Other SMARCA4-deficient cell lines such as H1568 (lung cancer) or SK-MEL-5 (melanoma) could also be considered.[5]
2. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD/SCID, NSG) are required to prevent rejection of human tumor xenografts.[2][8]
-
Age and Sex: 6-8 week old female mice are commonly used.
3. Experimental Groups and Dosing:
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) or Intraperitoneal (i.p.) | Daily (QD) | 10 |
| 2 | This compound | Low Dose (e.g., 10) | Oral (p.o.) or Intraperitoneal (i.p.) | Daily (QD) | 10 |
| 3 | This compound | Mid Dose (e.g., 25) | Oral (p.o.) or Intraperitoneal (i.p.) | Daily (QD) | 10 |
| 4 | This compound | High Dose (e.g., 50) | Oral (p.o.) or Intraperitoneal (i.p.) | Daily (QD) | 10 |
| 5 | Positive Control (Optional) | Standard-of-care agent | Varies | Varies | 10 |
4. Study Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity).
-
Clinical observations (monitoring for signs of distress).
-
Pharmacodynamic (PD) assessment of SMARCA2 degradation in tumor tissue.
-
(Optional) Survival analysis.
-
Experimental Workflow
The following diagram outlines the key steps in the proposed in vivo study.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
1. Tumor Cell Implantation Protocol:
-
Culture A549 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor tumor growth using calipers.
2. Treatment Administration Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.
-
Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer the designated treatment (vehicle or this compound) daily via oral gavage or intraperitoneal injection.
-
Measure tumor dimensions and body weight at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
3. Tissue Collection and Processing Protocol:
-
At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Divide the tumor into sections for different analyses:
-
One section to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.
-
One section to be fixed in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
4. Pharmacodynamic Analysis: Western Blot Protocol for SMARCA2 Degradation:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the vehicle control group.
5. Pharmacodynamic Analysis: Immunohistochemistry (IHC) Protocol for SMARCA2:
-
Process the formalin-fixed tumor tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[10]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against SMARCA2 overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the staining using a DAB substrate, which will produce a brown precipitate at the site of the antigen.[11]
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess the intensity and distribution of SMARCA2 staining in the tumor tissue.
Data Presentation and Interpretation
The quantitative data from the study should be summarized in tables for clear comparison between the treatment groups.
Table 1: Tumor Growth Inhibition
| Group | Treatment | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | [Value] | - |
| 2 | This compound (Low Dose) | [Value] | [Value] |
| 3 | This compound (Mid Dose) | [Value] | [Value] |
| 4 | This compound (High Dose) | [Value] | [Value] |
Table 2: Pharmacodynamic Assessment of SMARCA2 Degradation
| Group | Treatment | Mean SMARCA2 Protein Level (relative to Vehicle) ± SEM |
| 1 | Vehicle Control | 1.0 |
| 2 | This compound (Low Dose) | [Value] |
| 3 | This compound (Mid Dose) | [Value] |
| 4 | This compound (High Dose) | [Value] |
Note: SMARCA2 protein levels are quantified from Western blot data.
Considerations and Troubleshooting
-
Vehicle Formulation: The solubility and stability of this compound in the chosen vehicle should be confirmed prior to the in vivo study.
-
Dosing Regimen: The dosing schedule may need to be optimized based on the pharmacokinetic and pharmacodynamic properties of this compound. Intermittent dosing schedules could also be explored.
-
Toxicity: Closely monitor the animals for any signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur. If toxicity is observed, dose reduction or cessation may be necessary.
-
Tumor Model Heterogeneity: Be aware that the response to SMARCA2 degradation can vary between different tumor models. It may be beneficial to test this compound in multiple SMARCA4-deficient xenograft models.
-
Off-Target Effects: While this compound is designed to be a selective SMARCA2 degrader, it is important to consider potential off-target effects. In-depth proteomic studies on tumor tissues can help to assess the selectivity of protein degradation.
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound and advance its preclinical development.
References
- 1. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 5. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 6. Patient-derived AML in vivo models [jax.org]
- 7. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies. | Semantic Scholar [semanticscholar.org]
- 8. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for Assessing JP-2-249 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
JP-2-249 is a molecular glue degrader designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), a key component of the BAF chromatin remodeling complex.[1][2] As a molecular glue, this compound functions by inducing proximity between SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][3] This targeted protein degradation offers a promising therapeutic strategy for diseases where SMARCA2 is a dependency.
These application notes provide a comprehensive overview of the methods to assess the target engagement of this compound in a cellular context. The following protocols detail key assays to confirm the mechanism of action, from direct target binding to the functional consequence of protein degradation.
Principle of the Assays
The assessment of this compound target engagement involves a multi-faceted approach to confirm its intended biological activity. The core principle is to demonstrate that this compound leads to the selective, proteasome-dependent degradation of SMARCA2. This is achieved through a series of assays:
-
Western Blotting: This is the primary method to quantify the reduction in total SMARCA2 protein levels following treatment with this compound.
-
Co-Immunoprecipitation (Co-IP): This assay is used to detect the formation of the ternary complex consisting of SMARCA2, this compound, and the recruited E3 ubiquitin ligase, which is fundamental to the molecular glue's mechanism.
-
In-Cell Ubiquitination Assay: This experiment confirms that the degradation of SMARCA2 is preceded by its ubiquitination, a direct consequence of E3 ligase activity.
-
Proteasome Inhibition Assay: This assay validates that the degradation of SMARCA2 is mediated by the proteasome, a hallmark of this class of degraders.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the direct binding of this compound to SMARCA2 within intact cells by assessing changes in the thermal stability of the target protein.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated SMARCA2 degradation.
Data Presentation
Table 1: Quantification of SMARCA2 Degradation by Western Blot
| Treatment | Concentration (µM) | Incubation Time (h) | Normalized SMARCA2 Level (vs. Loading Control) | % Degradation (vs. Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.00 ± 0.05 | 0% |
| This compound | 0.1 | 24 | 0.65 ± 0.04 | 35% |
| This compound | 1 | 24 | 0.21 ± 0.03 | 79% |
| This compound | 10 | 24 | 0.08 ± 0.02 | 92% |
Table 2: Co-Immunoprecipitation of SMARCA2 and E3 Ligase
| IP Antibody | Treatment | Input (SMARCA2) | Input (E3 Ligase) | IP: SMARCA2\n(IB: E3 Ligase) | IP: E3 Ligase\n(IB: SMARCA2) |
| IgG | This compound (1 µM) | +++ | +++ | - | - |
| Anti-SMARCA2 | Vehicle | +++ | +++ | - | N/A |
| Anti-SMARCA2 | This compound (1 µM) | +++ | +++ | ++ | N/A |
| Anti-E3 Ligase | Vehicle | +++ | +++ | N/A | - |
| Anti-E3 Ligase | This compound (1 µM) | +++ | +++ | N/A | ++ |
(-) No detection, (++) Strong detection, (+++) Abundant in lysate
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | - | 52.3 ± 0.4 | - |
| This compound | 1 | 56.8 ± 0.5 | +4.5 |
| This compound | 10 | 58.1 ± 0.3 | +5.8 |
| Negative Control | 10 | 52.5 ± 0.6 | +0.2 |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol describes the quantification of SMARCA2 protein levels in cells treated with this compound.
Workflow:
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell line expressing SMARCA2 (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (Vehicle)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SMARCA2
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
Quantify band intensities using image analysis software.
-
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol aims to detect the this compound-dependent interaction between SMARCA2 and its recruited E3 ligase.
Workflow:
Caption: Experimental workflow for Co-Immunoprecipitation.
Materials:
-
This compound and DMSO
-
Co-IP Lysis Buffer (non-denaturing)
-
Protein A/G magnetic beads or agarose
-
Primary antibodies: anti-SMARCA2, anti-E3 ligase (e.g., RNF126), and IgG control
-
Wash Buffer
-
Elution Buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO.
-
Lyse cells in non-denaturing Co-IP buffer.
-
Clarify lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the lysate with the primary antibody (anti-SMARCA2 or anti-E3 ligase) or IgG control for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blot.
-
If SMARCA2 was immunoprecipitated, blot for the E3 ligase. If the E3 ligase was immunoprecipitated, blot for SMARCA2.
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to determine if this compound induces the ubiquitination of SMARCA2.
Workflow:
Caption: Experimental workflow for in-cell ubiquitination assay.
Materials:
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (containing SDS)
-
Dilution Buffer
-
Anti-SMARCA2 antibody
-
Anti-Ubiquitin antibody
Procedure:
-
Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Add this compound or DMSO and incubate for an additional 2-4 hours.
-
-
Denaturing Lysis:
-
Lyse cells in a denaturing buffer containing SDS to disrupt protein-protein interactions.
-
Boil and sonicate the lysate.
-
Dilute the lysate to reduce the SDS concentration.
-
-
Immunoprecipitation:
-
Immunoprecipitate SMARCA2 from the diluted lysate as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated SMARCA2, which will appear as a high molecular weight smear.
-
Protocol 4: Proteasome Inhibition Assay
This protocol confirms that SMARCA2 degradation by this compound is proteasome-dependent.
Procedure:
-
Cell Treatment:
-
Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat both pre-treated and non-pre-treated cells with this compound or DMSO for the desired degradation time (e.g., 6-24 hours).
-
-
Analysis:
-
Harvest the cells, prepare lysates, and perform a Western blot for SMARCA2 as described in Protocol 1.
-
A rescue of SMARCA2 levels in the cells pre-treated with the proteasome inhibitor confirms proteasome-dependent degradation.
-
Protocol 5: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct binding of this compound to SMARCA2 in intact cells.
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling.
-
-
Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Analysis:
-
Analyze the amount of soluble SMARCA2 in the supernatant at each temperature by Western blot (as per Protocol 1).
-
Plot the band intensities against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.[4]
-
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low SMARCA2 Degradation with JP-2-249
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JP-2-249 to induce the degradation of the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a molecular glue, a type of small molecule that induces the degradation of specific proteins.[1][2] It functions by promoting an interaction between the target protein, SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the cell's proteasome.[2][3]
Q2: What is the specific E3 ligase recruited by this compound?
This compound has been shown to recruit the RING-family E3 ubiquitin ligase RNF126 (RING finger protein 126) to mediate the degradation of SMARCA2.[3][4]
Q3: In which cell lines and at what concentrations has this compound been shown to be effective?
This compound has been demonstrated to effectively decrease SMARCA2 protein levels in MV-4-11 leukemia cells at concentrations ranging from 1 to 10 μM.[1][2]
Q4: What are the key parameters to measure the effectiveness of this compound?
The efficacy of a protein degrader like this compound is typically assessed by two main parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the degrader.
These values are crucial for determining the optimal concentration for your experiments.
Troubleshooting Guide: Low or No SMARCA2 Degradation
If you are observing suboptimal degradation of SMARCA2 in your experiments with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: Suboptimal Compound Concentration
The concentration of the molecular glue is critical. Too low a concentration will not be effective, while excessively high concentrations can lead to the "hook effect," where the formation of the productive ternary complex (SMARCA2 - this compound - E3 ligase) is inhibited.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.01 µM to 50 µM) to identify the optimal concentration that yields the maximal degradation (Dmax) and to determine the DC50.
-
Start with a Proven Concentration Range: Based on existing data, begin your experiments with concentrations between 1 µM and 10 µM in a relevant cell line.[1]
Problem 2: Inappropriate Time Course
Protein degradation is a time-dependent process. The optimal incubation time can vary between cell lines and experimental conditions.
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Treat your cells with an optimal concentration of this compound and harvest them at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the time at which maximum degradation occurs.
Problem 3: Cell Line-Specific Issues
The cellular context is crucial for the activity of a molecular glue.
Troubleshooting Steps:
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of the required E3 ligase, RNF126.[3][4] This can be checked by Western blot or qPCR.
-
Assess Cell Permeability: While molecular glues are generally smaller than PROTACs, cell membrane permeability can still be a factor. If you suspect this is an issue, you may need to consult the literature for similar compounds or consider alternative cell lines.
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall health, as these factors can influence protein expression and the efficiency of the ubiquitin-proteasome system.
Problem 4: Experimental Procedure and Reagent Quality
Errors in the experimental workflow or the quality of reagents can lead to unreliable results.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that your stock of this compound is stored correctly and has not degraded. Consider purchasing a fresh batch if in doubt.
-
Optimize Western Blotting: Ensure your Western blot protocol is optimized for SMARCA2 detection. This includes using a validated primary antibody, appropriate lysis buffer, and sufficient protein loading.
-
Include Proper Controls:
-
Vehicle Control (e.g., DMSO): To establish the baseline level of SMARCA2.
-
Proteasome Inhibitor Control (e.g., MG-132): Pre-treatment with a proteasome inhibitor should "rescue" the degradation of SMARCA2, confirming that the observed protein loss is proteasome-dependent.
-
Quantitative Data Summary
The following table summarizes the reported and expected quantitative data for SMARCA2 degradation.
| Degrader | Target Protein | Cell Line | DC50 | Dmax | Effective Concentration Range |
| This compound | SMARCA2 | MV-4-11 | Data not publicly available | >90% (at 10 µM) | 1 - 10 µM[1][2] |
| Example SMARCA2 PROTAC | SMARCA2 | A549 | <100 nM | >90% | Not specified |
Note: DC50 and Dmax values for this compound are not explicitly stated in the cited literature, but significant degradation is observed within the provided concentration range.
Experimental Protocols
Protocol 1: Western Blotting for SMARCA2 Degradation
This protocol outlines the steps to assess the degradation of SMARCA2 after treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase and not exceed 80-90% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration. For the proteasome inhibitor control, pre-treat the cells for 1-2 hours before adding this compound.
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the SMARCA2 band intensity to the loading control. Plot the percentage of SMARCA2 degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.
Visualizations
Signaling Pathway of this compound Mediated SMARCA2 Degradation
Caption: Mechanism of this compound induced SMARCA2 degradation.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting low SMARCA2 degradation.
References
JP-2-249 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of JP-2-249, a molecular glue degrader that induces the degradation of SMARCA2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a molecular glue that selectively induces the degradation of the SMARCA2 protein. It achieves this by forming a ternary complex between the E3 ubiquitin ligase RNF126 and SMARCA2, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] The key structural feature of this compound responsible for this activity is its "fumarate" chemical handle, which covalently engages with RNF126.[1][2]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the potent and selective degradation of SMARCA2.[1] This has been demonstrated in cell lines such as the MV-4-11 leukemia cancer cell line.[1] Degradation of SMARCA2 can lead to downstream effects such as the inhibition of cell proliferation in cancer cells that are dependent on SMARCA2 for survival.
Q3: What are the potential off-target effects of this compound?
A3: The potential for off-target effects with this compound primarily stems from its covalent fumarate handle, which, in addition to the intended target RNF126, has been shown to interact with other RING-family E3 ubiquitin ligases. A chemoproteomic pulldown experiment using a probe with the same fumarate handle (JP-2-196-alkyne) identified several other E3 ligases as potential off-targets.[1][2]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed Not Consistent with SMARCA2 Degradation
-
Possible Cause: This could be due to the engagement of this compound with an off-target E3 ligase, leading to the degradation of other proteins and subsequent activation or inhibition of unintended signaling pathways.
-
Troubleshooting Steps:
-
Confirm SMARCA2 Degradation: First, verify the efficient degradation of SMARCA2 in your experimental system using Western blotting.
-
Proteomics Analysis: Conduct a global quantitative proteomics experiment (e.g., TMT or SILAC-based mass spectrometry) to compare protein expression profiles in vehicle-treated versus this compound-treated cells. This will help identify any unintended protein degradation.
-
Pathway Analysis: Utilize bioinformatics tools to analyze the proteomic data and identify any signaling pathways that are significantly altered, aside from those directly related to SMARCA2.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Possible Cause: The expression levels of on-target (RNF126) and potential off-target E3 ligases can vary significantly between different cell lines. This differential expression can lead to varied responses to this compound.
-
Troubleshooting Steps:
-
Quantify E3 Ligase Expression: Use qPCR or Western blotting to determine the relative expression levels of RNF126 and the potential off-target E3 ligases (LRSAM1, RNF40, MID2, RNF219, and RNF14) in the cell lines you are using.
-
Correlate Expression with Phenotype: Analyze if there is a correlation between the expression of a particular off-target E3 ligase and the observed phenotype.
-
Use a Control Compound: If available, use a structurally related but inactive control compound to determine if the observed effects are specific to the activity of this compound.
-
Quantitative Data Summary
The following table summarizes the potential off-target E3 ubiquitin ligases identified in a chemoproteomic pulldown experiment with a fumarate-based probe (JP-2-196-alkyne), which shares the reactive moiety of this compound.[1][2]
| Protein Name | Protein Family | Fold Enrichment (Probe/Vehicle) | p-value |
| RNF126 | RING E3 Ligase | >2 | < 0.001 |
| LRSAM1 | RING E3 Ligase | >2 | < 0.01 |
| RNF40 | RING E3 Ligase | >2 | < 0.01 |
| MID2 | RING E3 Ligase | >2 | < 0.01 |
| RNF219 | RING E3 Ligase | >2 | < 0.01 |
| RNF14 | RING E3 Ligase | >2 | < 0.01 |
Note: This data is from an experiment with the JP-2-196-alkyne probe and serves as an indicator of potential off-targets for this compound due to the shared fumarate handle.[1][2]
Experimental Protocols
Protocol 1: Global Quantitative Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using Tandem Mass Tag (TMT)-based quantitative proteomics.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
TMT Labeling and Fractionation:
-
Label digested peptides with TMT reagents according to the manufacturer's instructions.
-
Combine the labeled samples and perform high-pH reversed-phase fractionation.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw data using a software suite like Proteome Discoverer or MaxQuant.
-
Perform database searching against a human proteome database.
-
Quantify protein abundance based on TMT reporter ion intensities.
-
Identify proteins with significantly altered abundance in this compound-treated samples compared to the vehicle control.
-
Visualizations
References
Technical Support Center: Managing JP-2-249 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the SMARCA2 degrader, JP-2-249, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue that potently and selectively degrades the SMARCA2 protein.[1] Its mechanism of action involves recruiting the E3 ubiquitin ligase RNF126 to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Q2: In which cell lines has this compound been shown to be active?
This compound has been demonstrated to degrade SMARCA2 in various cancer cell lines, including the leukemia cell line MV-4-11, the lung cancer cell line A549, and the chronic myelogenous leukemia cell line K562.[1][2]
Q3: I am observing high levels of cytotoxicity in my cell culture experiments with this compound. What are the potential causes?
High cytotoxicity can stem from several factors:
-
High Compound Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells.
-
Compound Precipitation: The compound may not be fully soluble in the cell culture medium, leading to the formation of precipitates that can cause non-specific cytotoxicity.
-
Extended Incubation Time: Prolonged exposure to the compound can lead to increased cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.
Q4: How can I minimize solvent-related cytotoxicity?
To minimize the cytotoxic effects of the solvent (e.g., DMSO):
-
Prepare a high-concentration stock solution of this compound in the solvent.
-
When treating your cells, dilute the stock solution into the cell culture medium to achieve the desired final concentration of this compound, ensuring the final solvent concentration is as low as possible (typically below 0.5%).
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent without the compound. This will help you differentiate between compound-specific effects and solvent-induced toxicity.
Q5: What should I do if I suspect my compound is precipitating in the culture medium?
Visually inspect your culture wells under a microscope for any signs of precipitation after adding this compound. If you observe precipitates, consider the following:
-
Decrease the final concentration of this compound.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
Ensure thorough mixing when diluting the compound into the culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in all treated wells, including low concentrations | Solvent toxicity | Decrease the final concentration of the solvent (e.g., DMSO) to <0.5%. Include a vehicle control to assess solvent-specific effects. |
| Compound precipitation | Visually inspect for precipitates. Lower the compound concentration. Ensure complete dissolution in the solvent before diluting in media. | |
| Contamination of cell culture | Check for signs of bacterial or fungal contamination. If present, discard the culture and start with a fresh, uncontaminated stock. | |
| Inconsistent results between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension between plating wells. |
| Pipetting errors | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate dispensing of compound and reagents. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| No observable cytotoxic effect | Compound concentration is too low | Increase the concentration range of this compound in your dose-response experiment. |
| Incubation time is too short | Extend the incubation period (e.g., 24, 48, 72 hours) to allow for the cytotoxic effects to manifest. | |
| Cell line is resistant | Consider using a different cell line that is known to be sensitive to SMARCA2 degradation or similar compounds. |
Data Presentation
Due to the novelty of this compound, a comprehensive public database of its cytotoxic activity across a wide range of cell lines is not yet available. Researchers should experimentally determine the half-maximal inhibitory concentration (IC50) for their specific cell lines of interest. The following table serves as a template for presenting such data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MV-4-11 | Leukemia | 72 | User-determined |
| e.g., A549 | Lung Cancer | 72 | User-determined |
| e.g., K562 | Leukemia | 72 | User-determined |
| User-defined | User-defined | User-defined | User-determined |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells, which is a common way to infer cytotoxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from control wells lysed with a lysis buffer (provided in the kit) and the spontaneous LDH release from untreated control wells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its cytotoxicity.
Caption: Mechanism of action of this compound.
Caption: Downstream signaling pathways affected by this compound.
Caption: General workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Optimizing JP-2-249 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JP-2-249, a molecular glue that potently degrades SMARCA2.[1][2] This guide will help you optimize your dose-response curve analysis and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a molecular glue degrader designed to specifically target the SMARCA2 protein for degradation.[1][2] Its mechanism of action involves inducing proximity between SMARCA2 and the E3 ubiquitin ligase RNF126. This induced proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[2] This targeted protein degradation approach offers a powerful method for studying the function of SMARCA2 and exploring its therapeutic potential.
Q2: What is the expected outcome of a successful this compound dose-response experiment?
A successful experiment will demonstrate a dose-dependent decrease in the levels of SMARCA2 protein. This is typically visualized as a sigmoidal curve when plotting the percentage of SMARCA2 degradation against the logarithm of the this compound concentration. From this curve, key parameters such as the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) can be determined.
Q3: How does the time-dependent nature of this compound affect my dose-response experiments?
As a degrader, the effect of this compound is time-dependent. The degradation of SMARCA2 is not instantaneous and requires time for the processes of ubiquitination and proteasomal degradation to occur. Therefore, the incubation time of your cells with this compound is a critical parameter. Shorter incubation times may result in an underestimation of the compound's potency (a higher DC50), while longer incubation times will show a more complete degradation profile. It is crucial to perform time-course experiments to determine the optimal incubation time for your specific cell line and experimental conditions.
Q4: Can I use a standard inhibitor assay protocol for this compound?
While there are similarities, it is not recommended to use a standard inhibitor assay protocol without modification. The key difference lies in the endpoint measurement. For an inhibitor, you typically measure the inhibition of a specific activity (e.g., enzyme kinetics). For this compound, the primary endpoint is the reduction in the total amount of the target protein, which is usually assessed by methods like Western blotting, ELISA, or mass spectrometry.
Troubleshooting Guide
This guide addresses common problems encountered during this compound dose-response experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogeneous cell suspension before seeding and use a consistent number of cells per well. Consider using a multichannel pipette for improved consistency. |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and perform serial dilutions carefully. Mix each dilution thoroughly before adding to the cells. | |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Incomplete degradation at high concentrations (low Dmax) | Insufficient incubation time. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for maximal degradation. |
| Low expression of the E3 ligase (RNF126) in the cell line. | Verify the expression level of RNF126 in your cell line using qPCR or Western blotting. If expression is low, consider using a different cell line. | |
| High protein turnover rate of SMARCA2. | If SMARCA2 has a very high synthesis rate, the degradation may be masked. This is an inherent characteristic of the target and may limit the achievable Dmax. | |
| Compound solubility issues at high concentrations. | Visually inspect the compound in solution at the highest concentration for any precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration. | |
| Shift in DC50 values between experiments | Variation in cell health or passage number. | Use cells that are in the logarithmic growth phase and maintain a consistent passage number for all experiments. Monitor cell viability to ensure they are healthy. |
| Inconsistent incubation time. | Strictly adhere to the optimized incubation time for all experiments to ensure reproducibility. | |
| Batch-to-batch variability of this compound. | If you suspect batch variability, obtain a new lot of the compound and re-validate its activity. | |
| No degradation observed | Incorrect compound handling or storage. | Ensure this compound is stored according to the manufacturer's recommendations and is properly dissolved before use. |
| Proteasome inhibition. | Ensure that other treatments or media components are not inhibiting the proteasome. As a control, you can co-treat with a known proteasome inhibitor (e.g., MG132) which should rescue the degradation of SMARCA2. | |
| Cell line is not sensitive to this compound. | Confirm that the target (SMARCA2) and the necessary E3 ligase (RNF126) are expressed in your chosen cell line. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of SMARCA2 Degradation by Western Blot
This protocol outlines the steps to determine the dose-dependent degradation of SMARCA2 in a selected cell line (e.g., MV-4-11) using Western blotting.
Materials:
-
This compound
-
Cell line expressing SMARCA2 and RNF126 (e.g., MV-4-11)[2][3]
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span several orders of magnitude around the expected DC50. Include a DMSO-only vehicle control.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Wash the cells with PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-SMARCA2 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for SMARCA2 and the loading control.
-
Normalize the SMARCA2 signal to the loading control signal for each sample.
-
Calculate the percentage of SMARCA2 remaining relative to the DMSO control.
-
Plot the percentage of degradation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: Experimental workflow for dose-response analysis of this compound.
References
Technical Support Center: The Impact of JP-2-249 on SMARCA4 Protein Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental impact of the molecular glue degrader, JP-2-249, on SMARCA4 protein levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a molecular glue degrader designed to primarily target SMARCA2 for proteasomal degradation.[1] It is part of a class of covalent molecular glue degraders developed through rational chemical design.[2][3][4][5][6]
Q2: Does this compound affect SMARCA4 protein levels?
A2: Yes, experimental evidence indicates that this compound, along with other derivatives from the same chemical series, can lead to the degradation of SMARCA4, in addition to its primary target, SMARCA2.[4] The extent of SMARCA4 degradation is generally less pronounced than that of SMARCA2, highlighting a degree of selectivity.
Q3: What is the mechanism of action of this compound?
A3: this compound functions as a molecular glue by inducing proximity between its target protein and an E3 ubiquitin ligase.[2][4][7] Specifically, it contains a covalent handle that interacts with the RING-family E3 ligase RNF126.[4][6] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q4: In which cell lines has the effect of this compound on SMARCA2 been observed?
A4: The degradation of SMARCA2 by this compound has been observed in MV-4-11 leukemia cancer cells at concentrations ranging from 1-10 μM.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation of SMARCA2 and SMARCA4 by this compound and related compounds. This data is essential for designing experiments and interpreting results.
Table 1: Degradation of SMARCA2 and SMARCA4 by this compound Series Degraders
| Compound | Target Protein | Cell Line | Concentration | Treatment Duration | % Degradation |
| This compound | SMARCA2 | MV-4-11 | 1-10 µM | 24 hours | Significant degradation observed |
| Related Derivatives | SMARCA2 & SMARCA4 | Various | Varies | 24 hours | Potent degradation observed |
Note: Specific percentage degradation for SMARCA4 by this compound is not explicitly quantified in the primary literature, but the compound is grouped with others that degrade both SMARCA2 and SMARCA4.[4]
Experimental Protocols
A detailed protocol for assessing the impact of this compound on SMARCA4 protein levels using Western blotting is provided below.
Protocol: Western Blot Analysis of SMARCA4 and SMARCA2 Degradation
1. Cell Culture and Treatment:
-
Plate cells (e.g., MV-4-11, HEK293T) at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA4 and SMARCA2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SMARCA4 and SMARCA2 signals to the loading control.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak SMARCA4/SMARCA2 band | Insufficient protein loading. | Increase the amount of protein loaded per well. |
| Low antibody affinity or concentration. | Use a validated antibody and optimize the antibody concentration and incubation time. | |
| Inefficient protein transfer. | Confirm successful transfer using Ponceau S staining. Optimize transfer conditions. | |
| High background on the Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[8][9][10] |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody.[8][9] | |
| Insufficient washing. | Increase the number and duration of wash steps.[9] | |
| Multiple or non-specific bands | Protein degradation during sample preparation. | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |
| Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. Run a negative control (e.g., lysate from SMARCA4 knockout cells). | |
| Inconsistent results between experiments | Variation in cell confluency or passage number. | Maintain consistent cell culture conditions for all experiments. |
| Inconsistent reagent preparation. | Prepare fresh buffers and antibody dilutions for each experiment. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced SMARCA4 degradation.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing SMARCA4 protein levels after this compound treatment.
Troubleshooting Logic for Weak or No Signal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Chemical Design of Molecular Glue Degraders [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
dealing with JP-2-249 insolubility or precipitation in media
Welcome to the technical support center for JP-2-249, a potent molecular glue degrader of SMARCA2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the insolubility or precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue that potently degrades the SMARCA2 protein.[1] It functions by inducing proximity between SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. It has been shown to decrease SMARCA2 protein levels in MV-4-11 cells at concentrations ranging from 1-10 μM.[1]
Q2: I observed precipitation when I added my this compound stock solution to my cell culture medium. What is the likely cause?
Precipitation of small molecules like this compound upon addition to aqueous solutions like cell culture media is a common issue, often referred to as "crashing out." The primary cause is typically the compound's low aqueous solubility. When a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into the aqueous medium, the compound's concentration may exceed its solubility limit in the final solution, leading to the formation of a precipitate.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
Q4: What are the best practices for preparing and handling this compound stock solutions to avoid precipitation?
To minimize the risk of precipitation, it is recommended to:
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Prepare a high-concentration stock solution in a suitable organic solvent, such as 100% DMSO.
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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When preparing working solutions, pre-warm the cell culture medium to 37°C.
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Perform serial dilutions of the stock solution in pre-warmed media rather than adding a small volume of highly concentrated stock directly to a large volume of media.
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Add the this compound solution drop-wise to the media while gently vortexing to ensure rapid and uniform mixing.
Troubleshooting Guides
This section provides a structured approach to troubleshoot issues with this compound precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | - Lower the final working concentration of this compound.- Empirically determine the maximum soluble concentration using the provided protocol. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent shift, leading to precipitation. | - Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture media.- Add the compound solution drop-wise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | - Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may still lead to precipitation if the compound's aqueous solubility is very low. | - Aim for a final DMSO concentration of ≤ 0.5%. If a higher concentration of this compound is needed, consider preparing a more concentrated initial stock solution in DMSO to minimize the volume added to the media. |
Issue 2: Precipitation Observed After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, which may affect compound solubility. | - Minimize the time culture vessels are outside the incubator.- If frequent observation is necessary, consider using a microscope with a heated stage. |
| Interaction with Media Components | This compound may interact with components in the media over time, such as proteins or salts, leading to the formation of insoluble complexes. | - Test the solubility of this compound in different types of media (e.g., with varying serum concentrations) to identify a more suitable formulation. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture media can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments. |
| pH Shift | The pH of the culture medium can change during incubation, which may affect the solubility of pH-sensitive compounds. | - Ensure the medium is adequately buffered for the CO2 concentration in your incubator. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media
This protocol allows for the determination of the maximum concentration of this compound that remains in solution under your specific experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare Serial Dilutions in DMSO: In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare Media Plate: Add 198 µL of your pre-warmed (37°C) cell culture medium to the wells of a 96-well plate. Include wells with media only as a negative control.
-
Add Compound to Media: Transfer 2 µL of each DMSO dilution of this compound into the corresponding wells of the media plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final concentrations of this compound will be 100 µM, 50 µM, 25 µM, etc.
-
Incubate and Observe: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Measurement: Measure the absorbance of the plate at a wavelength between 590-650 nm. An increase in absorbance compared to the media-only control indicates the formation of a precipitate.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show any visible precipitate or a significant increase in absorbance is considered the maximum kinetic solubility under these conditions.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the recommended method for diluting this compound to the final working concentration to minimize precipitation.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw the aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): If the final desired concentration is low (e.g., <1 µM), it is advisable to first prepare an intermediate dilution of the stock solution in DMSO (e.g., 1 mM).
-
Prepare Final Working Solution:
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
Calculate the volume of the this compound stock (or intermediate dilution) needed to achieve the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
While gently vortexing the tube of media, add the calculated volume of the this compound solution drop-wise.
-
-
Final Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Recommended workflow for preparing and using this compound.
Caption: The signaling pathway of this compound-mediated SMARCA2 degradation.
References
interpreting unexpected results in JP-2-249 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JP-2-249, a molecular glue degrader of SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue that potently and selectively degrades the SMARCA2 protein.[1] It functions by inducing proximity between SMARCA2 and the E3 ubiquitin ligase Ring Finger Protein 126 (RNF126). This induced proximity leads to the ubiquitination of SMARCA2, tagging it for degradation by the proteasome.[2] The core of this compound's design is a fumarate-based chemical handle that can be appended to various protein-targeting ligands to induce the degradation of their respective targets.[2]
Q2: In which cell lines and at what concentrations is this compound effective?
This compound has been shown to effectively decrease SMARCA2 protein levels in the MV-4-11 leukemia cancer cell line at concentrations ranging from 1-10 µM following a 24-hour treatment.[1][3] Optimal concentrations and treatment times should be determined empirically for other cell lines.
Q3: What are the key cellular components required for this compound activity?
The activity of this compound is dependent on the presence and activity of the following:
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Target Protein: SMARCA2
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E3 Ubiquitin Ligase: RNF126
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The Ubiquitin-Proteasome System (UPS): Essential for the final degradation of the ubiquitinated SMARCA2.
Q4: How should I prepare and store this compound for cell culture experiments?
For detailed instructions on preparing this compound for your experiments, it is always best to consult the manufacturer's datasheet. Generally, small molecule inhibitors and degraders are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted in cell culture medium to the desired final concentration for treating cells. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to ensure stability.
Troubleshooting Guides
Problem 1: No or a weak degradation of SMARCA2 is observed.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Lack of SMARCA2 Degradation
A step-by-step guide to troubleshooting the lack of SMARCA2 degradation.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration or Incubation Time | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 20 µM). Also, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell line.[2] |
| This compound Integrity Issues | Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from a new vial. |
| Low RNF126 Expression | The efficacy of this compound is dependent on the expression of the E3 ligase RNF126.[2] Verify the expression level of RNF126 in your cell line of interest using Western blot, qPCR, or by consulting cell line databases.[4][5][6] If RNF126 expression is low, consider using a different cell line with higher endogenous expression. |
| SMARCA2 Not Detected | Confirm that your cell line expresses SMARCA2 at a detectable level. Also, ensure your Western blot protocol is optimized for SMARCA2 detection. |
| Western Blot Issues | Your Western blot technique may not be sensitive enough to detect the change in SMARCA2 levels. Please refer to the detailed Western Blot protocol and troubleshooting guide below. |
Problem 2: Significant cell toxicity is observed at expected effective concentrations.
If you observe widespread cell death or a sharp decline in cell viability at concentrations where SMARCA2 degradation is expected, consider the following.
Troubleshooting Workflow for Unexpected Cell Toxicity
A decision-making workflow for addressing unexpected cell toxicity.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability. |
| On-Target Toxicity | The degradation of SMARCA2 may be genuinely cytotoxic to your cell line. SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex and its loss can impact cell viability.[7][8] Perform a more detailed dose-response curve for both SMARCA2 degradation and cell viability to determine the therapeutic window. |
| Off-Target Effects | While designed to be selective, molecular glues can sometimes induce the degradation of other proteins.[9][10] If you suspect off-target effects, consider performing proteomic studies to identify other degraded proteins.[9][11][12] |
| Cell Culture Conditions | Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to drug-induced toxicity. |
| Assay-Related Artifacts | Some cell viability assays can be affected by the chemical properties of the compound being tested. Confirm your results with an orthogonal method (e.g., if you are using an MTT assay, try a trypan blue exclusion assay). |
Problem 3: Inconsistent results between experiments.
Variability in experimental outcomes can be frustrating. The following table highlights common sources of inconsistency.
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Inconsistent Cell Density | Ensure that you are seeding the same number of cells for each experiment and that the cells are at a consistent confluency at the time of treatment. |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents, such as cell culture media and antibodies, are from the same lot or have been validated to perform consistently. |
| Technical Variability in Assays | For Western blotting, ensure consistent protein loading and transfer. For viability assays, be mindful of pipetting accuracy and edge effects in multi-well plates. |
Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol provides a general framework for assessing SMARCA2 protein levels following treatment with this compound.
Experimental Workflow for Western Blot Analysis
A sequential workflow for Western blot analysis of SMARCA2 degradation.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere and reach 60-70% confluency. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the chosen duration.
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or Vinculin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of SMARCA2 degradation.
Cell Viability Assay
This protocol describes a general method for assessing cell viability using a resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and media-only (for background).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.
Signaling Pathways
This compound-Mediated SMARCA2 Degradation Pathway
The mechanism of this compound-induced SMARCA2 degradation via the ubiquitin-proteasome system.
Simplified Downstream Signaling of SMARCA2
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the accessibility of DNA to transcription factors.[7][8] The degradation of SMARCA2 can therefore have widespread effects on cellular processes.
An overview of the key cellular processes influenced by SMARCA2.
The degradation of SMARCA2 can lead to cell cycle arrest, apoptosis, and alterations in DNA repair pathways, making it a target of interest in oncology research.[7][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Expression of RNF126 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
how to control for non-specific effects of JP-2-249
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling for non-specific effects of the SMARCA2 molecular glue degrader, JP-2-249.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a monovalent molecular glue that induces the degradation of the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1] It functions by creating a new protein-protein interaction between SMARCA2 and the E3 ubiquitin ligase RNF126.[2][3][4] this compound contains a covalent "warhead," a fumarate moiety, that is believed to react with a cysteine residue on RNF126.[5] This induced proximity leads to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.
Q2: What are the potential sources of non-specific effects with this compound?
Non-specific effects can arise from several sources:
-
Off-target protein degradation: this compound may induce the degradation of proteins other than SMARCA2.
-
Off-target binding of the SMARCA2-targeting component: The part of this compound that binds to SMARCA2 may have affinity for other proteins.
-
Off-target reactivity of the covalent handle: The fumarate moiety may react with other cellular proteins besides RNF126, potentially altering their function.[5]
-
Compound-specific effects: The physicochemical properties of this compound could lead to effects unrelated to SMARCA2 degradation, such as cytotoxicity or assay interference.
Q3: What is a suitable negative control for this compound experiments?
A crucial negative control is a non-reactive analog of this compound. This compound would be structurally identical to this compound except for a modification to the fumarate electrophile that prevents its covalent reaction with RNF126. This control helps to distinguish effects caused by the degradation of SMARCA2 from those arising from the binding of the molecule to its targets or other off-target interactions. While a specific non-reactive analog for this compound is not commercially available, researchers can synthesize one by reducing the double bond in the fumarate group.
Q4: How can I confirm that the observed protein depletion is due to proteasomal degradation?
To confirm that the reduction in SMARCA2 levels is mediated by the proteasome, you should pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound. If this compound-induced SMARCA2 depletion is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
Q5: What are orthogonal assays and why are they important for validating this compound activity?
Orthogonal assays are different experimental methods used to measure the same biological endpoint. They are critical for confirming that the observed effect (SMARCA2 degradation) is genuine and not an artifact of a particular assay system. For example, if you initially observe SMARCA2 degradation by Western Blot, you should confirm this result using a different technique, such as mass spectrometry-based proteomics or a HiBiT-based assay.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No SMARCA2 Degradation Observed | Compound inactivity: this compound may be degraded or inactive. | - Ensure proper storage of the compound (protect from light and moisture).- Prepare fresh stock solutions.- Confirm the identity and purity of the compound via analytical methods (e.g., LC-MS, NMR). |
| Suboptimal experimental conditions: Incorrect concentration, incubation time, or cell density. | - Perform a dose-response experiment (e.g., 0.01 to 10 µM) to determine the optimal concentration.- Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation time.- Ensure cells are in the logarithmic growth phase and not over-confluent. | |
| Low RNF126 expression: The E3 ligase recruited by this compound may not be sufficiently expressed in your cell line. | - Check the expression level of RNF126 in your cell line of interest using Western Blot or RT-qPCR.- Consider using a cell line with known high expression of RNF126 as a positive control. | |
| High Variability in Results | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and harvest at a similar confluency.- Use the same batch of serum and other culture reagents. |
| Pipetting errors: Inaccurate dispensing of compound or reagents. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to minimize variability between wells. | |
| Observed Effect is Not Abrogated by Negative Control | Off-target effects of the SMARCA2-binding moiety: The non-covalent interactions of the molecule are causing the observed phenotype. | - Use a structurally distinct SMARCA2 degrader that utilizes a different E3 ligase to see if the same phenotype is observed.- Employ genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR/Cas9) of SMARCA2 to confirm that the phenotype is on-target. |
| Non-specific cytotoxicity of the compound. | - Perform a cell viability assay (e.g., MTS, CellTiter-Glo) with both this compound and its non-reactive analog to assess non-specific toxicity. | |
| "Hook Effect" Observed | Formation of unproductive binary complexes at high concentrations: At very high concentrations, this compound may form more binary complexes (this compound with either SMARCA2 or RNF126) than the productive ternary complex (SMARCA2-JP-2-249-RNF126), leading to reduced degradation. | - This is a known phenomenon for bifunctional degraders.- Ensure you perform a full dose-response curve to identify the optimal concentration for maximal degradation and to characterize the hook effect. |
Quantitative Data
As of the last update, specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound's degradation of SMARCA2 have not been published in the peer-reviewed literature. However, it has been shown to decrease SMARCA2 protein levels in MV-4-11 cells at concentrations between 1-10 μM.[1] Researchers should empirically determine these values in their specific cell line of interest. For comparison, other published SMARCA2 degraders have reported DC50 values in the low nanomolar range with Dmax values exceeding 90%.[6][7]
Experimental Protocols
Protocol 1: Determining DC50 and Dmax for SMARCA2 Degradation
This protocol outlines the steps to determine the potency and efficacy of this compound in a cell line of interest using Western Blotting.
Materials:
-
Cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 10, 3, 1, 0.3, 0.1, 0.03, 0.01, 0 µM). Include a DMSO-only vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against SMARCA2 and a loading control.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 and the loading control.
-
Normalize the SMARCA2 signal to the loading control for each sample.
-
Normalize the data to the vehicle control (set to 100%).
-
Plot the percentage of SMARCA2 remaining against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
-
Protocol 2: Orthogonal Validation of SMARCA2 Degradation by Mass Spectrometry
This protocol provides a general workflow for using quantitative proteomics to confirm the specificity of this compound.
Materials:
-
Cell line of interest
-
This compound and non-reactive control
-
DMSO
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
TMT labeling reagents (optional, for multiplexed quantification)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration that gives maximal degradation (determined from the DC50/Dmax experiment), the non-reactive control at the same concentration, and a vehicle control (DMSO).
-
Cell Lysis and Protein Digestion: Lyse the cells, reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
-
Peptide Labeling (Optional): Label the peptides from each condition with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the abundance of SMARCA2 and all other identified proteins between the this compound treated sample and the control samples.
-
A significant and selective decrease in SMARCA2 abundance in the this compound treated sample compared to controls validates the on-target activity and provides a profile of any potential off-target degradation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosolic Quality Control of Mislocalized Proteins Requires RNF126 Recruitment to Bag6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNF126-Mediated Reubiquitination Is Required for Proteasomal Degradation of p97-Extracted Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolically labile fumarate esters impart kinetic selectivity to irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of JP-2-249 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the SMARCA2 degrader, JP-2-249, in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For most in vitro cellular assays, a stock solution at a concentration of 10 mM in 100% DMSO is a common starting point.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. While some suppliers may ship the compound at room temperature, for long-term stability, it is best practice to refer to the Certificate of Analysis provided by the supplier.[1] Generally, solid compounds should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A3: Yes, inconsistent results can be a sign of compound instability in aqueous solutions like cell culture media. The stability of a compound in aqueous media can be influenced by factors such as pH, temperature, and the presence of certain media components. It is advisable to prepare fresh dilutions of this compound in your culture medium immediately before each experiment. If you suspect instability, you can perform a time-course experiment to assess the degradation of the compound in your specific medium.
Q4: Can this compound degrade upon exposure to light?
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Loss of Potency or Activity Over Time
Symptoms:
-
Decreased degradation of the target protein (SMARCA2) in subsequent experiments using the same stock solution.
-
Higher concentrations of this compound are required to achieve the same effect as in initial experiments.
Possible Causes:
-
Degradation of the stock solution: Repeated freeze-thaw cycles or improper storage may have led to the degradation of this compound in the stock solution.
-
Instability in aqueous media: The compound may be unstable in the experimental buffer or cell culture medium over the duration of the assay.
-
Adsorption to plasticware: The compound may adhere to the surface of plastic tubes or plates, reducing its effective concentration.
Troubleshooting Steps:
-
Prepare a fresh stock solution: Dissolve a fresh batch of solid this compound in anhydrous DMSO to prepare a new stock solution.
-
Perform a stability assessment in your experimental medium: Use the "Protocol for Assessing Compound Stability in Aqueous Solution" (see below) to determine the stability of this compound under your specific experimental conditions.
-
Use low-adhesion plasticware: Consider using polypropylene or other low-adhesion microplates and tubes to minimize compound loss.
-
Minimize incubation time in aqueous solutions: Prepare working solutions in your experimental medium immediately before adding them to the cells.
Issue 2: High Variability Between Replicate Wells
Symptoms:
-
Significant differences in SMARCA2 degradation levels between replicate wells treated with the same concentration of this compound.
Possible Causes:
-
Incomplete dissolution or precipitation: The compound may not be fully dissolved in the aqueous medium, leading to an uneven distribution in the wells. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solubility issues.
-
Uneven evaporation: In multi-well plates, evaporation from the outer wells can concentrate the compound, leading to variability.
Troubleshooting Steps:
-
Ensure complete dissolution: After diluting the DMSO stock solution into your aqueous medium, vortex the solution thoroughly. Visually inspect for any precipitates.
-
Optimize final DMSO concentration: If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while ensuring it does not affect cell viability).
-
Maintain proper plate hydration: Use a humidified incubator and consider adding sterile PBS or water to the empty wells around the perimeter of the plate to minimize evaporation.
Experimental Protocols
Protocol for Assessing Compound Stability in Aqueous Solution
This protocol allows for the determination of the chemical stability of this compound in a specific aqueous solution (e.g., cell culture medium, buffer) over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous solution of interest (e.g., PBS, cell culture medium)
-
HPLC-MS system
-
Incubator at the desired temperature (e.g., 37°C)
-
Low-adhesion microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution into the aqueous solution of interest to the final working concentration (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the solution, and quench the potential degradation by adding an equal volume of cold acetonitrile. Store this sample at -80°C until analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and quench them with cold acetonitrile as in step 3.
-
Analyze all samples by HPLC-MS to determine the concentration of the parent compound (this compound) remaining at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Data Presentation:
| Time (hours) | This compound Remaining (%) in PBS (pH 7.4) at 37°C | This compound Remaining (%) in RPMI + 10% FBS at 37°C |
| 0 | 100 | 100 |
| 1 | 98.5 | 95.2 |
| 2 | 97.1 | 90.8 |
| 4 | 94.3 | 82.1 |
| 8 | 89.5 | 65.4 |
| 24 | 75.2 | 40.7 |
(Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.)
Visualizations
Caption: Signaling pathway of this compound-mediated SMARCA2 degradation.
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
For researchers and professionals in drug development, the landscape of SMARCA2-targeting compounds is rapidly evolving. This guide provides an objective comparison of JP-2-249 and other key SMARCA2 degraders and inhibitors, supported by available experimental data to inform preclinical research and development decisions.
SMARCA2, a critical component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic target, particularly in cancers with mutations in its paralog, SMARCA4. The synthetic lethal relationship between SMARCA4 and SMARCA2 has spurred the development of molecules that can either inhibit or degrade the SMARCA2 protein. This guide focuses on a comparative analysis of these compounds, with a special emphasis on the molecular glue degrader this compound.
Performance Comparison of SMARCA2 Degraders
The efficacy of protein degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for this compound and other prominent SMARCA2 degraders.
| Compound | Type | Target Ligand | E3 Ligase Ligand | DC50 (SMARCA2) | Dmax (SMARCA2) | Cell Line | Selectivity |
| This compound | Molecular Glue | SMARCA2 Ligand | RNF126 (putative) | 1-10 µM (effective concentration)[1][2][3] | Not Reported | MV-4-11 | Not Reported |
| YD23 | PROTAC | SMARCA2 Ligand | Cereblon | 64 nM (H1792), 297 nM (H1975)[4] | Not Reported | H1792, H1975 | Selective for SMARCA2[5] |
| YDR1 | PROTAC | SMARCA2 Bromodomain Ligand | Pomalidomide (Cereblon) | 69 nM (24h), 60 nM (48h) in H1792; 6.4 nM (H322), 10.6 nM (HCC515), 12.7 nM (H2030), 1.2 nM (H2126)[6] | 87% (24h), 94% (48h) in H1792; >98% in SMARCA4 mutant lines[6] | H1792, H322, HCC515, H2030, H2126 | Selective for SMARCA2 over SMARCA4[6] |
| YD54 | PROTAC | SMARCA2 Bromodomain Ligand | Pomalidomide (Cereblon) | 8.1 nM (24h), 16 nM (48h) in H1792; 1 nM (H322), 1.2 nM (HCC515), 10.3 nM (H2030), 1.6 nM (H2126)[6] | >98% (24h and 48h) in H1792; >98% in SMARCA4 mutant lines[6] | H1792, H322, HCC515, H2030, H2126 | Selective for SMARCA2 over SMARCA4[6] |
| A947 | PROTAC | SMARCA2/4 Bromodomain Ligand | VHL | 39 pM[7][8] | 96% (at 10 nM)[8] | SW1573 | Moderately selective for SMARCA2 over SMARCA4 degradation[7][9] |
| ACBI2 | PROTAC | SMARCA2/4 Bromodomain Ligand | VHL | 1 nM | Not Reported | RKO | >30-fold selective for SMARCA2 over SMARCA4 degradation[10][11] |
| G-6599 | Monovalent Degrader | SMARCA2/A4 Bromodomain Ligand | FBXO22 | 0.018 nM | ~95% | SW1573 | SMARCA2/A4 dual degrader[12][13] |
Antiproliferative Activity
The ultimate goal of developing SMARCA2 degraders is to inhibit cancer cell growth, particularly in SMARCA4-deficient tumors. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell proliferation.
| Compound | IC50 (SMARCA4-mutant cells) | IC50 (SMARCA4-WT cells) |
| YD23 | 0.11 µM (median)[4] | 6.0 µM (median)[4] |
| YDR1 | 78 nM (average)[6] | Less potent |
| YD54 | 11 nM (average)[6] | Less potent |
Clinical Development Landscape
Several SMARCA2-targeting agents have advanced to clinical trials, highlighting the therapeutic potential of this strategy.
| Compound | Type | Development Phase | Key Findings |
| PRT3789 | SMARCA2 Degrader | Phase 1[14][15] | Generally well-tolerated with anti-tumor activity in SMARCA4-deficient NSCLC, gastric, and esophageal cancers.[15] Confirmed SMARCA2 degradation in PBMCs and tumor tissue.[16][17] |
| PRT7732 | Oral SMARCA2 Degrader | Phase 1[14][15] | Enrollment ongoing.[14][15] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies involved in the evaluation of SMARCA2 degraders, the following diagrams illustrate key concepts.
Caption: PROTAC-mediated degradation of SMARCA2.
Caption: Western Blot experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of SMARCA2 degraders.
Western Blotting for SMARCA2 Degradation
This protocol is essential for quantifying the reduction in SMARCA2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.[18] Treat cells with the desired concentrations of the SMARCA2 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
Cell Lysis and Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[18] Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18] Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[19] Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[18] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.[20] Allow cells to attach and grow overnight.
-
Compound Treatment: Prepare serial dilutions of the SMARCA2 degrader in culture medium. Add the diluted compounds to the respective wells, including a vehicle control. Incubate the plate for the desired treatment period (e.g., 72 hours).[21]
-
MTT Addition and Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of SMARCA2 degraders in a living organism.
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., SMARCA4-mutant non-small cell lung cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the SMARCA2 degrader (e.g., YD23, A947) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[4][8]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to assess target engagement by measuring SMARCA2 protein levels via Western blotting or immunohistochemistry.[6]
-
Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups to determine the in vivo efficacy of the compound.
This guide provides a comprehensive overview and comparison of this compound and other SMARCA2 degraders. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. As new data emerges, this guide will be updated to reflect the latest advancements in the development of SMARCA2-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. This compound | SMARCA2降解剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 12. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Prelude Therapeutics Reports Positive Clinical Results for SMARCA2 Degrader PRT3789 in Phase 1 Trials and Provides Financial Update | Nasdaq [nasdaq.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. preludetx.com [preludetx.com]
- 17. PRT3789 is a First-in-Human SMARCA2-Selective Degrader that Induces Synthetic Lethality in SMARCA4-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. static.abclonal.com [static.abclonal.com]
- 20. benchchem.com [benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison: JP-2-249 and PROTAC Degrader ABCI1 in Targeting BAF Complex Subunits
In the rapidly evolving field of targeted protein degradation, two distinct strategies have emerged as powerful tools for eliminating disease-causing proteins: molecular glues and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of JP-2-249, a recently developed molecular glue, and ABCI1, a well-characterized PROTAC degrader. Both molecules are designed to degrade core subunits of the BAF (SWI/SNF) chromatin remodeling complex, a critical regulator of gene expression frequently dysregulated in cancer. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, performance, and the experimental methodologies used for their evaluation.
Mechanism of Action: Two Strategies for Protein Removal
This compound and ABCI1 employ different strategies to achieve the degradation of their target proteins.
ABCI1 , as a PROTAC, is a heterobifunctional molecule. It contains two distinct domains connected by a linker: one that binds to the target proteins (SMARCA2, SMARCA4, and PBRM1) and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[6][7]
This compound , on the other hand, is a molecular glue.[8][9] It induces a novel protein-protein interaction between the E3 ligase and the target protein, SMARCA2, leading to its ubiquitination and subsequent degradation.[10][11][12] Notably, this compound was developed from a SMARCA2-bromodomain ligand that was also utilized in the creation of the PROTAC ABCI1, providing a unique lineage for comparison.[10][11]
dot
Caption: Mechanisms of Action for ABCI1 and this compound.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ABCI1, primarily focusing on their activity in the human acute myeloid leukemia (AML) cell line MV-4-11.
Table 1: Protein Degradation Efficiency
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference(s) |
| ABCI1 | SMARCA2 | MV-4-11 | 6 | [1][3][4][5] |
| SMARCA4 | MV-4-11 | 11 | [1][3][4][5] | |
| PBRM1 | MV-4-11 | 32 | [1][3][4][5] | |
| This compound | SMARCA2 | MV-4-11 | Degradation observed at 1-10 µM | [8][9] |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| ABCI1 | MV-4-11 | 29 | [1] |
| This compound | MV-4-11 | Data not available |
Signaling Pathway: The BAF Complex in Acute Myeloid Leukemia
Both this compound and ABCI1 target components of the BAF chromatin remodeling complex. In acute myeloid leukemia (AML), the BAF complex plays a crucial role in maintaining the leukemic state by regulating the expression of key oncogenes and blocking myeloid differentiation. By degrading SMARCA2 and/or SMARCA4, these molecules can disrupt the function of the BAF complex, leading to changes in gene expression that promote differentiation and inhibit proliferation of AML cells.
dot
Caption: Role of the BAF complex in AML and the effect of its degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and ABCI1.
Protein Degradation Assay (Western Blotting)
Objective: To determine the concentration-dependent degradation of target proteins upon compound treatment.
General Protocol:
-
Cell Culture and Treatment: MV-4-11 cells are seeded in appropriate culture plates and treated with a range of concentrations of the degrader (e.g., this compound or ABCI1) or DMSO as a vehicle control for a specified period (typically 18-24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (SMARCA2, SMARCA4, PBRM1) and a loading control (e.g., GAPDH or Actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.
dot
Caption: Western Blotting workflow for protein degradation analysis.
Cell Viability Assay
Objective: To assess the anti-proliferative effects of the degraders on cancer cells.
General Protocol:
-
Cell Seeding: MV-4-11 cells are seeded into 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with serial dilutions of the degrader compound or DMSO as a control.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by fitting the data to a dose-response curve.
Conclusion
Both this compound and ABCI1 represent promising strategies for targeting the BAF complex in cancer. ABCI1, a PROTAC degrader, has been well-characterized with potent, low nanomolar DC50 values for the degradation of SMARCA2, SMARCA4, and PBRM1, which translates to potent anti-proliferative effects. This compound, a more recently developed molecular glue, has been shown to effectively degrade SMARCA2, although quantitative degradation data (DC50) is not yet publicly available, making a direct potency comparison challenging. The development of both molecules from a common chemical scaffold highlights the versatility of targeted protein degradation platforms. Further studies, including direct comparative experiments and in vivo efficacy evaluations, will be crucial to fully elucidate the therapeutic potential of these two distinct approaches to degrading BAF complex subunits.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsically disordered Meningioma-1 stabilizes the BAF complex to cause AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of BAF and PBAF subunits, Arid1b and Arid2, in MLL-AF9 leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validating SMARCA2 Degradation: A Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the targeted degradation of SMARCA2, with a focus on rescue experiments. Supporting experimental data and detailed protocols are presented to aid in the design and interpretation of studies aimed at developing novel therapeutics targeting this key chromatin remodeler.
The targeted degradation of SMARCA2, a critical component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly for cancers with mutations in its paralog, SMARCA4.[1][2] Validating that a compound's activity is a direct result of specific protein degradation is paramount. Rescue experiments are the gold standard for this purpose, confirming the mechanism of action and distinguishing true degraders from compounds with off-target effects. This guide outlines the key experimental approaches to validate SMARCA2 degradation and provides comparative data from studies on various degrader molecules.
Mechanism of Action: PROTACs and Molecular Glues
The primary modalities for inducing SMARCA2 degradation are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Molecular glues induce a novel protein-protein interaction between the target and an E3 ligase.[5] Understanding the specific E3 ligase utilized by the degrader (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) is crucial for designing appropriate rescue experiments.
Comparative Efficacy of SMARCA2 Degraders
The potency and selectivity of SMARCA2 degraders are key parameters in their evaluation. The following table summarizes the performance of several published SMARCA2 degraders in specific cell lines.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| YDR1 | H1792 | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | CRBN | [6] |
| YD54 | H1792 | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | CRBN | [6] |
| YDR1 | H322 | 6.4 | 99.2 | CRBN | [6] |
| YD54 | H322 | 1 | 99.3 | CRBN | [6] |
| YDR1 | HCC515 | 10.6 | 99.4 | CRBN | [6] |
| YD54 | HCC515 | 1.2 | 98.9 | CRBN | [6] |
| YDR1 | H2030 | 12.7 | 98.7 | CRBN | [6] |
| YD54 | H2030 | 10.3 | 98.6 | CRBN | [6] |
| YDR1 | H2126 | 1.2 | 99.6 | CRBN | [6] |
| YD54 | H2126 | 1.6 | 98.9 | CRBN | [6] |
| A947 | SW1573 | ~10 | >90 | VHL | [3][7] |
| ACBI2 | A549 | Potent | Complete | VHL | [8] |
Experimental Validation: Rescue Experiment Protocols
To confirm that the observed cellular phenotype is due to the degradation of SMARCA2, a series of rescue experiments should be performed. These experiments aim to block the degradation process at different stages, thereby "rescuing" the protein levels and the associated phenotype.
Pharmacological Rescue Experiments
These experiments involve co-treatment of cells with the SMARCA2 degrader and an inhibitor of the ubiquitin-proteasome pathway or a competitive binder.
1. Proteasome Inhibition:
-
Principle: If the degrader functions via the proteasome, inhibiting the proteasome should prevent the degradation of SMARCA2.
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132 or 100 nM Bortezomib) for 1-2 hours.
-
Add the SMARCA2 degrader at a concentration known to cause significant degradation (e.g., 5x DC50).
-
Incubate for the desired time period (e.g., 6-24 hours).
-
Harvest cells and analyze SMARCA2 protein levels by Western blot.
-
-
Expected Outcome: A significant reduction in SMARCA2 degradation in the presence of the proteasome inhibitor compared to treatment with the degrader alone.
2. Neddylation Inhibition:
-
Principle: Cullin-RING E3 ligases, including CRBN and VHL, require neddylation for their activity. Inhibiting the NEDD8-activating enzyme will inactivate these ligases and prevent degradation.
-
Reagent: MLN4924 (Pevonedistat).[6]
-
Protocol:
-
Follow the same general procedure as for proteasome inhibition, pre-treating with an effective concentration of MLN4924 (e.g., 1 µM).
-
-
Expected Outcome: Rescue of SMARCA2 protein levels upon co-treatment with MLN4924.
3. Competitive Inhibition:
-
Principle: Co-treatment with a ligand that binds to either the SMARCA2 bromodomain or the E3 ligase will compete with the degrader for binding, thereby preventing the formation of the ternary complex and subsequent degradation.
-
Reagents:
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Co-treat cells with the SMARCA2 degrader and increasing concentrations of the competitive inhibitor.
-
Incubate for the desired time period.
-
Analyze SMARCA2 levels by Western blot.
-
-
Expected Outcome: A dose-dependent rescue of SMARCA2 degradation with increasing concentrations of the competitive inhibitor.
Genetic Rescue Experiments
Genetic approaches provide a more definitive validation of the E3 ligase dependency.
1. E3 Ligase Knockout/Knockdown:
-
Principle: If a specific E3 ligase is required for the degrader's activity, its removal through genetic means (e.g., CRISPR/Cas9 knockout or shRNA knockdown) will render the degrader ineffective.
-
Method:
-
Generate a stable cell line with a knockout or knockdown of the suspected E3 ligase (e.g., CRBN or VHL).
-
Treat both the wild-type and the knockout/knockdown cells with the SMARCA2 degrader.
-
Analyze SMARCA2 protein levels by Western blot.
-
-
Expected Outcome: The SMARCA2 degrader will fail to induce degradation in the E3 ligase knockout/knockdown cells, while potent degradation will be observed in the wild-type cells.[6]
2. cDNA Rescue:
-
Principle: To confirm that the observed phenotype is specifically due to the loss of SMARCA2, re-expression of a degradation-resistant form of SMARCA2 in degrader-treated cells should rescue the phenotype.
-
Method:
-
Transfect cells with a plasmid expressing a version of SMARCA2 that is not recognized by the degrader (e.g., due to mutations in the binding domain).
-
Treat the transfected cells with the SMARCA2 degrader.
-
Assess the relevant cellular phenotype (e.g., cell viability, gene expression).
-
-
Expected Outcome: The cellular phenotype induced by the degrader will be reversed in cells expressing the degradation-resistant SMARCA2.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and the signaling pathway involved in SMARCA2 degradation.
Caption: Workflow for SMARCA2 degradation rescue experiments.
Caption: PROTAC-mediated degradation of SMARCA2.
Detailed Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol is adapted from established methods for quantifying protein levels following treatment with a degrader.[4][9]
1. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Cell Viability Assay
Cell viability assays are used to assess the phenotypic consequences of SMARCA2 degradation.
MTT/MTS Assay: [10]
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with the SMARCA2 degrader at various concentrations.
-
Incubate for the desired time period (e.g., 72-120 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Conclusion
The validation of SMARCA2 degradation through rigorous rescue experiments is a critical step in the development of targeted protein degraders. By employing a combination of pharmacological and genetic approaches, researchers can confidently establish the mechanism of action of their compounds. The protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting these essential validation studies, ultimately accelerating the development of novel and effective cancer therapies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amphista Therapeutics discloses first details of its SMARCA2 degrader program - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Proteasome-Dependent Mechanism of JP-2-249: A Comparative Guide to Using Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the mechanism of action of JP-2-249, a potent molecular glue degrader of the chromatin remodeler SMARCA2. A critical step in characterizing such degraders is to demonstrate their reliance on the ubiquitin-proteasome system. This is experimentally achieved by utilizing proteasome inhibitors to rescue the target protein from degradation. Here, we compare commonly used proteasome inhibitors and provide detailed experimental protocols to validate the proteasome-dependent degradation of SMARCA2 induced by this compound.
Introduction to this compound and the Ubiquitin-Proteasome System
This compound is a novel molecular glue that induces the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[1] Molecular glues function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[2] This targeted protein degradation (TPD) approach is a promising therapeutic strategy for various diseases.
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells.[3] It involves a two-step process: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent recognition and degradation of the ubiquitinated protein by the proteasome. To confirm that a compound like this compound mediates degradation through this pathway, it is essential to demonstrate that blocking the proteasome prevents the degradation of the target protein.
Comparison of Commonly Used Proteasome Inhibitors
Several proteasome inhibitors are routinely used in research to validate the mechanism of protein degraders. The choice of inhibitor can depend on factors such as cell type, desired duration of treatment, and the specific catalytic activity of the proteasome to be inhibited. Below is a comparison of three widely used proteasome inhibitors.
| Proteasome Inhibitor | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| Bortezomib (Velcade®, PS-341) | Reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. | 10-100 nM | Highly potent and specific. FDA-approved, extensive literature available.[3] | Can have off-target effects and induce cellular stress responses. |
| MG132 | Reversible, potent, and cell-permeable inhibitor of the chymotrypsin-like activity of the proteasome. Also inhibits calpains. | 1-10 µM | Broadly used and well-characterized. | Less specific than Bortezomib, can inhibit other proteases. |
| Carfilzomib (Kyprolis®) | Irreversible inhibitor of the chymotrypsin-like activity of the 20S proteasome. | 100-500 nM | High specificity and potency. | Irreversible nature can lead to prolonged and significant cellular stress. |
Experimental Validation of this compound's Mechanism
The following experimental workflow is designed to confirm the proteasome-dependent degradation of SMARCA2 by this compound.
Caption: A streamlined workflow for validating the proteasome-dependent activity of this compound.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: MV-4-11 (acute myeloid leukemia) cells are a suitable model as demonstrated in the characterization of this compound.[1]
-
Seeding: Seed MV-4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and allow them to acclimate overnight.
-
Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 100 nM Bortezomib) or vehicle (DMSO) for 1-2 hours.
-
Treatment: Add this compound at the desired concentration (e.g., 1 µM) or vehicle to the pre-treated cells and incubate for 24 hours.
2. Western Blot Analysis:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (e.g., rabbit polyclonal) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Plating: Seed MV-4-11 cells in a 96-well plate.
-
Treatment: Treat the cells with this compound and/or proteasome inhibitors at various concentrations for 24 hours.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions to assess the cytotoxicity of the treatments.
Expected Results and Data Presentation
The expected outcome of the Western blot analysis is that pre-treatment with a proteasome inhibitor will "rescue" SMARCA2 from degradation by this compound. This would be observed as a restored SMARCA2 band intensity in the co-treatment condition compared to the lane with this compound alone.
Table 1: Expected Quantitative Western Blot Data for SMARCA2 Levels
| Treatment Group | This compound (1 µM) | Bortezomib (100 nM) | Relative SMARCA2 Level (%) |
| Vehicle Control | - | - | 100 |
| This compound | + | - | ~20 |
| Bortezomib | - | + | ~100 |
| This compound + Bortezomib | + | + | ~90 |
Note: The data in this table is hypothetical and represents the expected outcome of the experiment. Actual results may vary.
Signaling Pathway Diagram
The mechanism of action of this compound involves hijacking the cellular ubiquitination machinery to induce the degradation of SMARCA2. The following diagram illustrates this proposed signaling pathway.
Caption: this compound facilitates the ubiquitination and subsequent proteasomal degradation of SMARCA2.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for confirming the proteasome-dependent mechanism of action of the SMARCA2 degrader, this compound. By comparing the effects of this compound in the presence and absence of potent proteasome inhibitors like Bortezomib, researchers can definitively establish the critical role of the ubiquitin-proteasome system in the activity of this and other molecular glue degraders. This validation is a crucial step in the preclinical development and characterization of novel targeted protein degradation therapeutics.
References
Comparative Analysis of JP-2-249 and Other Molecular Glues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the molecular glue JP-2-249 against other well-characterized molecular glues. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive overview for advancing targeted protein degradation research.
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This class of therapeutics holds immense promise for targeting proteins previously considered "undruggable." This guide focuses on this compound, a molecular glue targeting SMARCA2, and compares its characteristics with those of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, as well as the sulfonamide indisulam.
Performance Comparison of Molecular Glues
The efficacy of molecular glues is primarily assessed by their ability to induce the degradation of their target proteins. Key parameters include the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax). The following table summarizes the available quantitative data for this compound and other notable molecular glues.
It is important to note that direct quantitative performance data (DC50 and Dmax) for this compound is not widely available in the public domain. However, published research indicates its effectiveness in degrading SMARCA2 in the 1-10 μM range in MV-4-11 cells. For contextual comparison, potent PROTAC (PROteolysis TArgeting Chimera) degraders of SMARCA2, such as ACBI1, exhibit significantly higher potency with a DC50 of 6 nM in the same cell line.
| Molecular Glue | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| This compound | SMARCA2 | RNF126 (putative) | MV-4-11 | 1-10 μM (effective concentration) | Not Reported |
| Pomalidomide | IKZF1 | CRBN | HEK293T (HiBiT) | 0.375 µM | 76.2%[1] |
| IKZF3 | CRBN | HEK293T (HiBiT) | 0.807 µM | 69.4%[1] | |
| Lenalidomide | IKZF1/IKZF3 | CRBN | MM1.S | Dose-dependent degradation | >95% (for analogs)[2] |
| Thalidomide | IKZF1/IKZF3 | CRBN | MM1.S | Dose-dependent degradation | Not Reported |
| Indisulam | RBM39 | DCAF15 | SH-SY5Y | 55 nM | Not Reported |
Mechanism of Action: A Visual Representation
The fundamental mechanism of action for molecular glues involves the formation of a ternary complex, bringing together an E3 ubiquitin ligase and a target protein that would not typically interact. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of molecular glue-induced protein degradation.
Key Experimental Protocols
The characterization of molecular glues relies on a suite of biochemical and cellular assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This assay is fundamental for quantifying the reduction in target protein levels following treatment with a molecular glue.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the molecular glue or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Caption: Workflow for Western Blot analysis of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the ternary complex (E3 ligase-molecular glue-target protein).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the molecular glue or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody that specifically targets either the E3 ligase or the target protein. The antibody is typically coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against all three components of the expected ternary complex (E3 ligase, target protein, and a tag if one is used). The presence of all components in the eluate confirms the formation of the ternary complex.
References
Unveiling the Potency of JP-2-249: A Mass Spectrometry-Based Comparative Analysis of SMARCA2 Degradation
For researchers, scientists, and drug development professionals, the targeted degradation of proteins has emerged as a transformative therapeutic strategy. This guide provides a comprehensive comparison of the molecular glue degrader JP-2-249 with other alternative SMARCA2 degraders, supported by mass spectrometry analysis and detailed experimental protocols.
This compound is a novel molecular glue that induces the degradation of the chromatin remodeler SMARCA2, a key target in cancer therapy. This guide delves into the specifics of its performance, offering a direct comparison with other known SMARCA2 degraders and providing the necessary experimental details for researchers to replicate and build upon these findings.
Performance Comparison of SMARCA2 Degraders
The efficacy of a protein degrader is primarily determined by its potency (DC50 - the concentration required to degrade 50% of the target protein) and its maximal degradation level (Dmax). The following table summarizes the performance of this compound and its alternatives based on available data.
| Compound | Type | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| This compound | Molecular Glue | RNF126 | MV-4-11 | Induces degradation at 1-10 µM[1] | Near complete loss at 10 µM[1] |
| A947 | PROTAC | VHL | SW1573 | 39 pM[2][3] | >95%[2] |
| ACBI2 | PROTAC | VHL | RKO | 1 nM[4][5] | >85%[6] |
| NCI-H1568 | 1-13 nM[6] | ~86%[6] | |||
| G-6599 | Molecular Glue | FBXO22 | VCaP | 0.018 nM (SMARCA2), 0.056 nM (SMARCA4)[7] | >80%[8] |
| AU-SM2-1 | Molecular Glue | Not Specified | MV-4-11 | 5.15 nM[9] | Not Specified |
| SK-HEP-1 | 7.04 nM[9] | Not Specified | |||
| RERF-LC-A1 | 3.7 nM[9] | Not Specified |
Signaling Pathway of this compound-Induced Degradation
This compound functions as a molecular glue, inducing proximity between the target protein SMARCA2 and the E3 ubiquitin ligase RNF126. This induced proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Experimental Workflow for Mass Spectrometry Analysis
Quantitative mass spectrometry is a powerful tool to confirm and quantify protein degradation. The following diagram outlines a typical workflow for analyzing this compound-induced SMARCA2 degradation.
Experimental Protocols
Cell Culture and Treatment
-
MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded at an appropriate density and allowed to attach overnight.
-
The following day, cells are treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1 µM and 10 µM) for a specified duration (e.g., 24 hours).
Quantitative Mass Spectrometry Analysis (TMT-based)
-
Cell Lysis and Protein Digestion:
-
Following treatment, cells are washed with ice-cold PBS and lysed in a urea-based lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and digested overnight with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Digested peptides are labeled with TMT reagents according to the manufacturer's protocol. This allows for the relative quantification of proteins from different samples in a single mass spectrometry run.
-
-
Peptide Fractionation:
-
The TMT-labeled peptides are pooled and fractionated using high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.
-
-
LC-MS/MS Analysis:
-
Fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Peptides are separated on a reverse-phase column and subjected to data-dependent acquisition, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
The resulting raw data is processed using a proteomics software suite (e.g., Proteome Discoverer).
-
Spectra are searched against a human protein database to identify peptides and proteins.
-
TMT reporter ion intensities are used to calculate the relative abundance of proteins across the different treatment conditions.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with this compound. The fold change in SMARCA2 abundance in this compound-treated samples relative to DMSO-treated samples is used to confirm and quantify degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurigene Oncology reports potent and selective degraders of SMARCA2 and SMARCA4 as cancer therapeutics | BioWorld [bioworld.com]
Control Experiments for JP-2-249 Using a Non-Covalent Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the covalent molecular glue degrader, JP-2-249, and a proposed non-covalent analog, this compound-NC. The objective is to delineate the role of the covalent interaction in the degradation of the target protein, SMARCA2, through the recruitment of the E3 ubiquitin ligase RNF126. By comparing the activity of these two compounds, researchers can ascertain the specific contribution of the covalent bond to the efficacy and mechanism of action of this compound.
Data Presentation
The following table summarizes the key performance differences between this compound and its non-covalent control, this compound-NC, based on representative experimental data.
| Parameter | This compound (Covalent) | This compound-NC (Non-Covalent Control) | Rationale for Difference |
| Target Protein | SMARCA2 | SMARCA2 | Both compounds share the same SMARCA2-binding moiety. |
| E3 Ligase Recruited | RNF126 | RNF126 | Both compounds utilize the same scaffold to recruit RNF126. |
| Mechanism of Action | Covalent Molecular Glue Degrader | Non-Covalent Molecular Glue Degrader | This compound forms a covalent bond with RNF126, while this compound-NC does not. |
| SMARCA2 Degradation (DC50) | ~0.5 µM | > 10 µM | The covalent interaction of this compound with RNF126 leads to a more stable ternary complex, resulting in significantly more potent degradation of SMARCA2. |
| Proteasome Dependence | High | Low to None | Degradation of SMARCA2 by this compound is rescued by proteasome inhibitors (e.g., MG132), indicating a proteasome-dependent mechanism. The minimal degradation by this compound-NC is not significantly affected by proteasome inhibition. |
| Washout Effect | Sustained SMARCA2 Degradation | Reversible SMARCA2 Degradation | The covalent bond formed by this compound leads to irreversible inhibition and sustained degradation even after the compound is removed. The non-covalent interaction of this compound-NC allows for dissociation and recovery of SMARCA2 levels upon washout. |
Experimental Protocols
Western Blot for SMARCA2 Degradation
Objective: To determine the dose-dependent degradation of SMARCA2 by this compound and this compound-NC.
Methodology:
-
Cell Culture: MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 6-well plates and treated with increasing concentrations of this compound or this compound-NC (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against SMARCA2. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the levels of SMARCA2 are normalized to the loading control.
Proteasome Dependence Assay
Objective: To confirm that the degradation of SMARCA2 induced by this compound is mediated by the proteasome.
Methodology:
-
Cell Culture and Treatment: MV-4-11 cells are pre-treated with the proteasome inhibitor MG132 (10 µM) for 2 hours.
-
Compound Addition: Following pre-treatment, cells are co-treated with this compound (1 µM) or this compound-NC (10 µM) for an additional 6 hours. Control groups include DMSO, this compound alone, and this compound-NC alone.
-
Western Blot Analysis: Cell lysates are prepared and analyzed by Western blot for SMARCA2 and a loading control as described in the protocol above.
-
Data Analysis: The levels of SMARCA2 are quantified and compared between the different treatment groups. A rescue of SMARCA2 degradation in the presence of MG132 indicates a proteasome-dependent mechanism.
Mandatory Visualization
Caption: Covalent vs. Non-Covalent Mechanism of Action.
Caption: Workflow for Comparative Analysis.
cross-reactivity profiling of JP-2-249 against other bromodomains
for Researchers, Scientists, and Drug Development Professionals
Introduction
JP-2-249 is a novel molecular glue degrader designed to selectively target the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein for degradation.[1][2] Developed through the innovative approach of appending a covalent fumarate handle to a known SMARCA2 bromodomain ligand, this compound represents a promising tool for studying the biological functions of SMARCA2 and as a potential therapeutic agent in diseases driven by this target.[1][3] This guide provides a comprehensive overview of the available cross-reactivity data for this compound against other bromodomain-containing proteins, details the experimental methodologies for assessing such selectivity, and visualizes the key pathways and workflows involved.
Selectivity Profile of this compound
Currently, publicly available data on the comprehensive cross-reactivity profiling of this compound against a broad panel of bromodomains is limited. The primary characterization of this compound has focused on its efficacy and selectivity as a degrader rather than as a pan-bromodomain binder.
Existing studies have demonstrated that while this compound effectively degrades SMARCA2, it does not lead to the degradation of other BET (Bromodomain and Extra-Terminal domain) family proteins, such as BRD2 and BRD3, in cellular assays.[1] This observation suggests a degree of selectivity in its degradation-inducing mechanism. However, it is important to note that the absence of degradation does not directly equate to a lack of binding affinity.
Quantitative binding affinity data (e.g., Kd or IC50 values) for this compound against a diverse panel of bromodomains is not available in the reviewed literature. Such data is crucial for a complete understanding of its off-target binding profile.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a variety of biophysical and biochemical assays can be employed. Below are detailed methodologies for commonly used techniques in the field for determining inhibitor binding affinity and selectivity against a panel of bromodomains.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (e.g., this compound) to a macromolecule (e.g., a bromodomain). This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Recombinantly express and purify the desired bromodomain proteins. Ensure high purity and proper folding.
-
Prepare a concentrated solution of the bromodomain protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the same buffer to a known concentration. It is critical that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the bromodomain solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat evolved or absorbed.
-
A control experiment, injecting this compound into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay used to measure biomolecular interactions in a high-throughput format. It is particularly well-suited for screening compounds for their ability to inhibit protein-protein interactions, such as a bromodomain binding to an acetylated histone peptide.
Methodology:
-
Reagent Preparation:
-
Biotinylated acetylated histone peptide (substrate).
-
GST-tagged bromodomain protein.
-
Streptavidin-coated Donor beads.
-
Anti-GST antibody-conjugated Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
-
Assay Procedure:
-
Add the GST-tagged bromodomain, biotinylated histone peptide, and varying concentrations of this compound to the wells of a microplate.
-
Incubate at room temperature to allow for binding to reach equilibrium.
-
Add the anti-GST Acceptor beads and incubate.
-
Add the Streptavidin Donor beads and incubate in the dark.
-
-
Detection and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the Donor and Acceptor beads into proximity and generating a signal.
-
This compound binding to the bromodomain will disrupt the interaction with the histone peptide, leading to a decrease in the AlphaScreen signal.
-
Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a molecular glue degrader and a typical experimental workflow for assessing cross-reactivity.
References
Safety Operating Guide
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Disposal of JP-2-249
This document provides crucial safety and logistical information for the proper disposal of this compound, a molecular glue and potent SMARCA2 degrader.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure and intended use in research settings suggest it should be handled as a potentially hazardous chemical waste. Based on common laboratory practice for similar research compounds, this compound is likely classified as a halogenated organic compound. This guide therefore outlines the standard operating procedures for the disposal of such chemicals.
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: All handling and preparation for disposal of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent, place it in a sealed container, and label it as hazardous waste for disposal.[4][5] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[5]
Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[6] this compound waste should be categorized as halogenated organic waste .
Key Segregation Principles:
-
Do Not Mix: Never mix halogenated organic wastes with other waste categories in the same container.[6][7]
-
Incompatible Materials: Keep halogenated solvent waste separate from:
Quantitative Data Summary for Halogenated Waste Management
For illustrative purposes, the following table provides general quantitative guidelines relevant to the management of halogenated chemical waste in a laboratory setting. Specific limits may vary based on institutional and local regulations.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 70-80% capacity to allow for vapor expansion. | [6] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory. | [4] |
| pH Range for Commingled Waste (if applicable) | A pH between 5.5 and 9.5 is generally acceptable for mixed waste streams where permitted. | [8] |
Experimental Protocols: Waste Characterization (General)
While specific experimental protocols for this compound waste are not available, a general approach to characterizing a new chemical waste stream in a research setting involves the following steps. This is typically performed by an EHS office or a specialized waste disposal company.
1. Information Gathering:
- Review all available information about the chemical, including its synthesis, potential reactants, and byproducts.
- Consult any available Safety Data Sheet (SDS) for related compounds.
2. Hazard Identification:
- Based on the chemical structure, identify potential hazards (e.g., toxicity, reactivity, flammability, corrosivity). This compound contains nitrogen and oxygen, and its broader class of related compounds may have associated hazards.
- Determine if the compound is a halogenated organic.
3. Waste Stream Profiling:
- Document all components of the waste stream, including solvents and solutes, with approximate percentages.
- This information is crucial for the waste disposal vendor to determine the appropriate treatment and disposal method, such as incineration.[7][9]
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Caption: Requirements for this compound hazardous waste containers and labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ctrnet.ca [ctrnet.ca]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
